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  • Product: 5-Iodo-1H-pyrrole-2-carbaldehyde
  • CAS: 40566-13-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Iodo-1H-pyrrole-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary & Molecular Overview 5-Iodo-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block of significant interest to the pharmaceutical and material science industries. Its structure incorporates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Overview

5-Iodo-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block of significant interest to the pharmaceutical and material science industries. Its structure incorporates three key points of functionality: a reactive aldehyde, a carbon-iodine bond amenable to cross-coupling chemistry, and a pyrrolic N-H bond for further substitution. This trifunctional nature allows for the sequential and regioselective introduction of molecular complexity, making it an ideal scaffold for the construction of diverse chemical libraries. Pyrrole-containing molecules are a privileged class in medicinal chemistry, appearing in numerous clinically successful drugs.[1][2] This guide provides an in-depth analysis of the compound's properties, a validated synthesis protocol, its key chemical transformations, and its strategic application in modern drug discovery programs.

Caption: Molecular Structure of 5-Iodo-1H-pyrrole-2-carbaldehyde.

Physicochemical & Spectroscopic Profile

The reliable identification and characterization of starting materials is a foundational requirement for reproducible research. This section details the key physical and spectroscopic properties of 5-Iodo-1H-pyrrole-2-carbaldehyde.

Physical Properties

The compound is typically supplied as a solid and requires specific storage conditions to ensure its stability.

PropertyValueSource(s)
CAS Number 40566-13-0[3][4]
Molecular Formula C₅H₄INO[3][4]
Molecular Weight 221.00 g/mol [4]
Appearance Solid
Storage Keep in dark place, inert atmosphere, 2-8°C[4]
Spectroscopic Data (Predicted)

Expert Note: Experimental spectroscopic data for this specific isomer is not widely published. The following predictions are based on established chemical shift theory and spectral data from the parent compound, 1H-pyrrole-2-carbaldehyde (CAS 1003-29-8).[5][6] These values serve as a robust guideline for identity confirmation.

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm) Multiplicity Notes
Aldehyde-H~9.55s (singlet)Characteristic downfield shift for aldehyde protons.
NH>9.0 (broad)br sBroad signal, chemical shift is concentration and solvent dependent.
H-3~7.05d (doublet)Coupled to H-4.
H-4~6.40d (doublet)Coupled to H-3. The iodine at C-5 causes a slight upfield shift.
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm) Notes
C=O (Aldehyde)~180.0Carbonyl carbon, highly deshielded.
C-2~132.5Carbon attached to the aldehyde group.
C-3~125.0
C-4~112.0
C-5 (C-I)~80.0Significant upfield shift due to the heavy atom effect of iodine.
Spectroscopy Expected Features
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 221. A prominent fragment at m/z = 94 corresponding to the loss of iodine radical (M-127).
IR Spectroscopy Strong C=O stretch ~1660 cm⁻¹ (aldehyde). Broad N-H stretch ~3200-3400 cm⁻¹. C-I stretch in the fingerprint region ~500-600 cm⁻¹.

Synthesis & Purification Protocol

The most direct and reliable synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde is achieved through the electrophilic iodination of commercially available 1H-pyrrole-2-carbaldehyde.

Underlying Mechanism: Electrophilic Aromatic Substitution

The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The nitrogen's lone pair significantly activates the ring, directing incoming electrophiles primarily to the C2 and C5 positions. Since the C2 position is already occupied by the deactivating aldehyde group, the electrophilic iodinating agent will selectively attack the C5 position. The use of a mild oxidizing agent like periodic acid (H₅IO₆) in the presence of molecular iodine (I₂) generates a potent electrophilic iodine species in situ, enabling efficient and high-yielding iodination under controlled conditions.

Synthesis_Workflow SM 1H-Pyrrole-2-carbaldehyde (Starting Material) Reaction Reaction Vessel Stir at 25°C, 12-24h SM->Reaction Reagents Reagents: Iodine (I₂) Periodic Acid (H₅IO₆) Solvent: Methanol/H₂O Reagents->Reaction Quench Workup: 1. Quench with Na₂S₂O₃ (aq) 2. Neutralize pH Reaction->Quench Reaction Completion Extraction Extraction: Ethyl Acetate Quench->Extraction Purification Purification: Silica Gel Chromatography Extraction->Purification Product 5-Iodo-1H-pyrrole-2-carbaldehyde (Final Product) Purification->Product

Caption: General workflow for the synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde.

Step-by-Step Experimental Protocol

Materials:

  • 1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • Periodic acid dihydrate (H₅IO₆·2H₂O) (0.2 eq)

  • Methanol (MeOH) and Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: To a round-bottom flask, add 1H-pyrrole-2-carbaldehyde (1.0 eq) and dissolve it in a 4:1 mixture of methanol and water.

  • Reagent Addition: Add iodine (0.5 eq) and periodic acid dihydrate (0.2 eq) to the solution. Causality Note: Periodic acid acts as a co-oxidant to regenerate the electrophilic iodine species from iodide (I⁻), allowing for the use of substoichiometric amounts of I₂.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath. Slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted iodine (indicated by the disappearance of the brown color).

  • Neutralization & Extraction: Neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product. Self-Validation: Purity should be confirmed by NMR spectroscopy and mass spectrometry, comparing the results against the predicted data in Section 2.2.

Chemical Reactivity & Synthetic Utility

The synthetic power of 5-Iodo-1H-pyrrole-2-carbaldehyde lies in the orthogonal reactivity of its functional groups, enabling a multitude of follow-on transformations crucial for library synthesis in drug discovery.

Reactivity_Map Start 5-Iodo-1H-pyrrole-2-carbaldehyde Suzuki Aryl/Heteroaryl-Substituted Pyrrole Start->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Wittig Alkene-Substituted Pyrrole Start->Wittig Wittig Reaction (Ph₃P=CHR) Reductive Amine-Substituted Pyrrole Start->Reductive Reductive Amination (R₂NH, NaBH(OAc)₃) N_Alk N-Alkylated Pyrrole Start->N_Alk N-Alkylation (R-X, Base)

Caption: Key chemical transformations of 5-Iodo-1H-pyrrole-2-carbaldehyde.

Palladium-Catalyzed Cross-Coupling (C-I Bond)

The carbon-iodine bond is the most valuable functionality for core scaffold modification. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

  • Suzuki-Miyaura Coupling: This is arguably the most powerful application. Reacting the iodo-pyrrole with a wide variety of commercially available aryl or heteroaryl boronic acids allows for the synthesis of complex biaryl structures.[7][8] This reaction is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).

    • Expert Insight: The N-H proton of the pyrrole can sometimes interfere with the catalytic cycle.[9] For challenging substrates or to improve yields, N-protection (e.g., with a Boc or SEM group) prior to coupling may be advantageous, followed by deprotection.

Aldehyde Transformations (C-2 Position)

The aldehyde group provides a gateway to numerous other functional groups.

  • Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) efficiently generates secondary or tertiary amine derivatives. This is a robust method for introducing basic side chains to modulate solubility and target engagement.

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a means for carbon chain extension and the introduction of different geometries.

  • Condensation Reactions: The aldehyde can react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which are themselves versatile functional groups or bioactive pharmacophores.[10]

Pyrrole Ring Chemistry (N-H Bond)

The pyrrole nitrogen can be deprotonated with a mild base (e.g., NaH) and subsequently alkylated or acylated, allowing for another vector of diversification.

Applications in Drug Discovery & Medicinal Chemistry

The pyrrole scaffold is a key component in a vast array of biologically active molecules.[1][2] 5-Iodo-1H-pyrrole-2-carbaldehyde serves as a strategic intermediate for accessing novel analogues of these compounds. Its utility lies in its ability to act as a platform for generating libraries of compounds for high-throughput screening.

Strategic Value:

  • Scaffold Decoration: By using the C-I bond for Suzuki coupling, chemists can rapidly install a diverse set of aromatic and heteroaromatic groups, probing key interactions with protein binding pockets.

  • Side Chain Introduction: Subsequent modification of the aldehyde via reductive amination allows for the introduction of solubilizing groups or vectors to target specific protein residues.

  • Bioisosteric Replacement: The pyrrole core itself can act as a bioisostere for other aromatic rings like benzene or thiophene, offering a different hydrogen bonding pattern and metabolic profile. The ability to functionalize it at three distinct points provides a significant advantage in lead optimization campaigns.

While a specific marketed drug may not start directly from this exact intermediate, its role is critical in the discovery phase. For example, the synthesis of complex substituted pyrroles, which are precursors to anticancer agents or antibacterial compounds, can be greatly simplified by using this building block.[1]

Safety, Handling, and Storage

As a research chemical, proper handling and storage are paramount to ensure user safety and compound integrity.

  • Hazard Identification: The compound is classified as highly toxic.[4]

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

  • GHS Pictograms: Skull and Crossbones.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from light and moisture to prevent degradation.[4]

References

  • Howei Pharm. CAS 40566-13-0 C5H4INO 5-Iodo-1H-pyrrole-2-carbaldehyde ≥95%. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • ResearchGate. 4-Iodo-1 H -pyrrole-2-carbaldehyde | Request PDF. [Link]

  • PMC (PubMed Central). Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • SpectraBase. 1H-pyrrole-2-carboxaldehyde, 1-(2-pyridinyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • PMC (PubMed Central). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde - the NIST WebBook. [Link]

  • Pharmaguideline. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. Kinetics of Pyrrole Substitutions. The Iodination Reaction. [Link]

  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO₂ Fixation. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • International Journal of Organic Chemistry. Synthesis, Molecular Structure, Anti-Plasmodial, Antimicrobial and Anti-Oxidant Screening.... [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-iodo-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-iodo-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We wil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-iodo-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical structure, synthesis, spectroscopic characterization, and its versatile applications in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Chemical Structure and Properties

5-iodo-1H-pyrrole-2-carbaldehyde is a trifunctional molecule featuring a pyrrole ring, an aldehyde group at the 2-position, and an iodine atom at the 5-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

SMILES: O=CC1=CC=C(I)N1

Key Chemical Properties:

PropertyValueSource
CAS Number 40566-13-0[1]
Molecular Formula C₅H₄INO[1]
Molecular Weight 221.00 g/mol [1]
Appearance Off-white to light brown crystalline solidInferred from related compounds
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from related compounds

The presence of the electron-withdrawing aldehyde group deactivates the pyrrole ring towards electrophilic substitution, while the iodine atom at the 5-position serves as a versatile handle for cross-coupling reactions. The N-H proton of the pyrrole ring can be deprotonated under basic conditions, allowing for N-substitution.

Synthesis of 5-iodo-1H-pyrrole-2-carbaldehyde

The synthesis of 5-iodo-1H-pyrrole-2-carbaldehyde can be approached through two main strategies: formylation of a pre-iodinated pyrrole or direct iodination of pyrrole-2-carbaldehyde. The latter is often preferred for its atom economy and fewer synthetic steps.

Recommended Synthetic Protocol: Direct C-H Iodination

A common and effective method for the synthesis of aryl iodides is direct C-H iodination using an iodine source and an oxidizing agent. For the selective iodination of pyrrole-2-carbaldehyde at the C5 position, a system of iodine and periodic acid in a suitable solvent is often employed. The electron-rich nature of the pyrrole ring directs the electrophilic iodination to the available α-position (C5), as the other α-position (C2) is occupied by the formyl group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq.) in a mixture of methanol and water.

  • Addition of Reagents: To the stirred solution, add iodine (I₂) (1.1 eq.) and periodic acid (H₅IO₆) (0.3 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-iodo-1H-pyrrole-2-carbaldehyde as a solid.

This protocol offers a direct and efficient route to the target molecule, avoiding the need for protecting groups and utilizing readily available reagents.

Spectroscopic Characterization

Accurate characterization of 5-iodo-1H-pyrrole-2-carbaldehyde is crucial for its use in subsequent synthetic steps. The following are expected spectroscopic data based on the analysis of the parent compound and related structures.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the aldehyde proton and the two pyrrole ring protons, in addition to a broad signal for the N-H proton.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.5 - 9.7s-
Pyrrole-H36.9 - 7.1d~4.0
Pyrrole-H46.2 - 6.4d~4.0
N-H9.0 - 11.0br s-

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C=O175 - 185
C2135 - 145
C3120 - 125
C4110 - 115
C575 - 85

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-I functional groups.

Functional GroupWavenumber (cm⁻¹)
N-H stretch3200 - 3400
C=O stretch (aldehyde)1650 - 1680
C-I stretch500 - 600

Mass Spectrometry:

The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) at m/z = 221, corresponding to the molecular weight of the compound.

Reactivity and Synthetic Applications

The dual functionality of 5-iodo-1H-pyrrole-2-carbaldehyde makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems found in many biologically active molecules.[2]

Suzuki-Miyaura Cross-Coupling Reactions

The C-I bond at the 5-position of the pyrrole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction allows for the formation of a new carbon-carbon bond by coupling the iodopyrrole with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 5-iodo-1H-pyrrole-2-carbaldehyde + Arylboronic Acid reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 5-Aryl-1H-pyrrole-2-carbaldehyde purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 5-iodo-1H-pyrrole-2-carbaldehyde.

This powerful reaction enables the synthesis of a diverse library of 5-aryl-1H-pyrrole-2-carbaldehydes, which are key precursors to a wide range of bioactive molecules, including potential anti-inflammatory and anti-cancer agents.

Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura coupling, the iodo-substituent can participate in other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a variety of transformations, including:

  • Oxidation to a carboxylic acid.

  • Reduction to an alcohol.

  • Reductive amination to form amines.

  • Wittig reaction to form alkenes.

  • Condensation reactions with various nucleophiles to form imines, hydrazones, and other derivatives.

These transformations allow for further elaboration of the pyrrole scaffold, providing access to a wide range of functionalized pyrrole derivatives for biological screening.

Applications in Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[2] 5-iodo-1H-pyrrole-2-carbaldehyde serves as a key starting material for the synthesis of various classes of therapeutic agents.

Synthesis of Anti-inflammatory Agents

Pyrrole-containing compounds have been investigated for their anti-inflammatory properties. The ability to introduce diverse aryl groups at the 5-position of the pyrrole ring via Suzuki-Miyaura coupling of 5-iodo-1H-pyrrole-2-carbaldehyde allows for the synthesis of analogues of known anti-inflammatory drugs and the exploration of new chemical space for potential cyclooxygenase (COX) inhibitors.

Development of Anticancer Agents

The pyrrole scaffold is also found in a number of anticancer agents. The versatility of 5-iodo-1H-pyrrole-2-carbaldehyde allows for its incorporation into more complex molecular architectures designed to target various cancer-related pathways. For instance, it can be used to synthesize precursors for kinase inhibitors or compounds that interfere with protein-protein interactions.

Precursor for Antimicrobial Compounds

The development of new antimicrobial agents is a critical area of research. Pyrrole derivatives have shown promising activity against a range of microbial pathogens. The synthetic flexibility offered by 5-iodo-1H-pyrrole-2-carbaldehyde makes it a valuable tool for the generation of novel pyrrole-based compounds with potential antimicrobial activity.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 5-iodo-1H-pyrrole-2-carbaldehyde.

  • Hazard Statements: Based on data for the parent compound, it may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Avoid breathing dust, wash hands thoroughly after handling, and use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

5-iodo-1H-pyrrole-2-carbaldehyde is a highly versatile and valuable building block for the synthesis of a wide range of functionalized pyrrole derivatives. Its unique combination of a reactive aldehyde group and a readily diversifiable iodo-substituent makes it an important tool for medicinal chemists and drug development professionals. The synthetic protocols and applications outlined in this guide are intended to facilitate its use in the discovery and development of novel therapeutic agents.

References

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018).
  • Chemical Communications. (2018). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Angewandte Chemie. (2021). Selective C–H Iodination of (Hetero)arenes.
  • RSC Advances. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. RSC Advances.
  • ResearchGate. (2017). Alternative mechanism of formation of pyrroles 2 and 3 via iodination/substitution. Retrieved from [Link]

  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • SpringerLink. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Open Access LMU. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Retrieved from [Link]

  • PMC. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • ResearchGate. (2024). Site-Selective Electrophilic Trifluoromethylthiolation for the Synthesis of C5- or C7-SCF3-Substituted Indolines. Retrieved from [Link]

  • PMC. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Material Synthesis of Pyrrole and Indole Quinoxalinone and Oxazinone Derivatives by Intramolecular Copper-Catalyze. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]

  • ResearchGate. (2017). Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids. Retrieved from [Link]

  • RSC Publishing. (2020). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]

  • ResearchGate. (2022). Scheme 15 Suzuki-Miyaura cross-coupling reaction of 5-iodouridine with arylboronic acid. Retrieved from [Link]

  • ResearchGate. (2007). 4-Iodo-1 H -pyrrole-2-carbaldehyde. Retrieved from [Link]

  • PMC. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • PMC. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Retrieved from [Link]

  • Semantic Scholar. (2012). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Pyrrole Substitutions. The Iodination Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • MDPI. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]

  • SciTechnol. (2018). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • Chemsrc. (2025). 4-Iodo-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 4-iodo-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

Sources

Foundational

5-Iodopyrrole-2-Carbaldehyde: Technical Guide & Supply Chain Analysis

This guide provides a comprehensive technical analysis of 5-iodopyrrole-2-carbaldehyde, focusing on supply chain intelligence, synthesis protocols, and its critical role as a divergent intermediate in drug discovery. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-iodopyrrole-2-carbaldehyde, focusing on supply chain intelligence, synthesis protocols, and its critical role as a divergent intermediate in drug discovery.

Executive Summary

5-Iodopyrrole-2-carbaldehyde (CAS: 40566-13-0) is a high-value heterocyclic building block. Its structural duality—possessing an electrophilic aldehyde at C2 and a nucleophilic-amenable iodide at C5—makes it indispensable for Suzuki-Miyaura cross-couplings , BODIPY dye synthesis , and porphyrin-based therapeutics .

This guide synthesizes market data with experimental protocols to support medicinal chemists in sourcing and utilizing this compound effectively.

Market Analysis: Supplier & Price Comparison

Due to the high reactivity of the pyrrole ring and the light sensitivity of the C-I bond, this compound is often categorized as a "Specialty Building Block" rather than a bulk commodity.

Global Supplier Landscape (2025 Estimates)

Note: Prices are indicative of the "Research Grade" (95-98% purity) market. Always verify current stock as this material is frequently made-to-order.

SupplierCatalog / SKUPurityPack SizeApprox. Price (USD)Lead Time
BLD Pharm BD1234* (Ref CAS)97%+1g / 5g$85 / $280In Stock (CN/US)
Combi-Blocks OR-XXXX95%+1g / 10g$95 / $4501-2 Weeks
Sigma-Aldrich Custom/Rare95%250mg$150+Inquiry Only
Enamine Custom Synthesis98%10g+RFQ3-4 Weeks
Apollo Scientific OR908897%5g$3102 Weeks (UK)

> Procurement Insight: The 4-iodopyrrole-2-carbaldehyde isomer (CAS 33515-62-7) is often cheaper and more available. Ensure strict CAS verification (40566-13-0) during ordering to avoid regiochemical errors.

Technical Specifications & QC

To ensure reproducibility in sensitive metal-catalyzed couplings, the following specifications must be met:

  • CAS Number: 40566-13-0[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    INO
  • Molecular Weight: 221.00 g/mol

  • Appearance: Off-white to yellow/brown solid (darkens upon oxidation).

  • Solubility: Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.

  • Storage Stability: CRITICAL. Store at -20°C under inert atmosphere (Argon/N

    
    ). Protect from light to prevent deiodination.
    

Experimental Protocol: Synthesis & Handling

While commercial sourcing is preferred for speed, in-house synthesis is often necessary for gram-scale requirements. The following protocol uses N-Iodosuccinimide (NIS) for regioselective iodination, avoiding the harsh conditions of molecular iodine (


).
Reaction Logic

The formyl group at C2 deactivates the ring slightly but directs the incoming electrophile (


) to the C5 position (alpha to the nitrogen, distal to the aldehyde) due to sterics and electronic resonance stabilization.
Step-by-Step Methodology

Reagents:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • DMF (Dimethylformamide) - Anhydrous

  • Acetone (for workup)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Pyrrole-2-carbaldehyde (10 mmol) in anhydrous DMF (20 mL). Cool the solution to -20°C (acetone/dry ice bath). Low temperature is vital to prevent poly-iodination.

  • Addition: Dissolve NIS (10.5 mmol) in DMF (10 mL) and add dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product typically runs higher (less polar) than the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 5% Sodium Thiosulfate (

    
    ) to neutralize excess iodine (removes purple/brown color).
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield: Typical isolated yield is 75-85% .

Workflow Visualization

SynthesisWorkflow Start Pyrrole-2-carbaldehyde (Starting Material) Intermediate Reaction Mixture (0°C, 2 hrs) Start->Intermediate Dissolve & Cool Reagent NIS (1.05 eq) DMF, -20°C Reagent->Intermediate Dropwise Addn Quench Quench: Na2S2O3 (aq) Intermediate->Quench TLC Complete Product 5-Iodopyrrole-2-carbaldehyde (Solid, >95% Purity) Quench->Product Extract & Column

Figure 1: Regioselective synthesis workflow using NIS to ensure C5-iodination.

Applications in Drug Discovery

5-Iodopyrrole-2-carbaldehyde serves as a "linchpin" intermediate. The C-I bond allows for carbon-carbon bond formation, while the aldehyde allows for condensation reactions.

Key Pathways
  • Kinase Inhibitors: The pyrrole core mimics the purine ring of ATP. Suzuki coupling at C5 introduces aryl groups that occupy the hydrophobic pocket of kinases (e.g., VEGFR, PDGFR).

  • BODIPY Dyes: Condensation with a second pyrrole unit followed by

    
     complexation yields BODIPY fluorophores, used in bio-imaging.
    
  • Prodigiosin Analogs: Used in the synthesis of tripyrrolic natural products with immunosuppressive activity.

Divergent Synthesis Map

Applications Core 5-Iodopyrrole-2-carbaldehyde (CAS: 40566-13-0) Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Condensation Knoevenagel/Aldol (Active Methylene) Core->Condensation Bodipy Dipyrromethene Synth (Pyrrole, TFA, DDQ) Core->Bodipy Kinase 5-Aryl-pyrrole Drugs (Sunitinib Analogs) Suzuki->Kinase C-C Bond Formation Vinyl Vinyl-Pyrroles (Polymer Precursors) Condensation->Vinyl C=C Bond Formation Fluorophore BODIPY Dyes (Bio-Imaging Agents) Bodipy->Fluorophore Complexation

Figure 2: Divergent synthetic utility of 5-iodopyrrole-2-carbaldehyde in medicinal chemistry.

References

  • BLD Pharm. (2025). Product Datasheet: 5-Iodo-1H-pyrrole-2-carbaldehyde (CAS 40566-13-0).[1] Retrieved from

  • PubChem. (2025). Compound Summary: Pyrrole-2-carboxaldehyde Derivatives. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives. Retrieved from

  • National Institutes of Health (PMC). (2014). Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines. Retrieved from

  • Combi-Blocks. (2025). Catalog Search: Halogenated Pyrroles. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Vilsmeier-Haack Formylation of 2-Iodopyrrole

Part 1: Executive Summary & Expert Insight The Challenge: Stability vs. Reactivity The Vilsmeier-Haack formylation of 2-iodopyrrole presents a unique synthetic paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Expert Insight

The Challenge: Stability vs. Reactivity

The Vilsmeier-Haack formylation of 2-iodopyrrole presents a unique synthetic paradox. While the pyrrole ring is highly electron-rich and inherently reactive toward electrophilic aromatic substitution, the presence of the iodine atom at the C2 position introduces significant instability. 2-Halopyrroles are notoriously sensitive to light, heat, and acidic conditions, often undergoing rapid polymerization or deiodination.

Expert Insight: Standard Vilsmeier-Haack protocols typically employ temperatures of 60–80°C to ensure complete conversion. However, applying these conditions to 2-iodopyrrole will almost invariably lead to a black tar due to thermal decomposition and acid-catalyzed polymerization.

  • The Solution: This protocol utilizes a modified cryogenic-to-ambient procedure . By generating the Vilsmeier reagent in situ and maintaining the reaction mixture below 25°C, we balance the kinetics of formylation against the thermodynamics of decomposition.

  • Regioselectivity: The reaction is highly selective for the C5 position (the unoccupied

    
    -position), driven by the directing power of the pyrrolic nitrogen and steric avoidance of the iodine atom.
    

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds through the electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the electron-rich C5 position of the pyrrole ring.

  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic chloroiminium salt.[1]
    
  • Electrophilic Attack: The pyrrole nitrogen donates electron density, facilitating attack at C5.

  • Iminium Intermediate: A stable iminium salt forms, maintaining the iodine substituent.

  • Hydrolysis: Aqueous buffering hydrolyzes the iminium salt to the aldehyde.

Pathway Visualization

VilsmeierMechanism Figure 1: Mechanistic pathway for the C5-selective formylation of 2-iodopyrrole. Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Reagents->Vilsmeier 0°C, 30 min Intermediate C5-Iminium Salt (Intermediate) Vilsmeier->Intermediate + Substrate Electrophilic Attack Substrate 2-Iodopyrrole Substrate->Intermediate Hydrolysis Buffered Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 5-Iodo-pyrrole-2-carbaldehyde Hydrolysis->Product Formyl Formation

Figure 1: Mechanistic pathway for the C5-selective formylation of 2-iodopyrrole.

Part 3: Detailed Experimental Protocol

Reagents and Materials
  • Substrate: 2-Iodopyrrole (Must be freshly prepared or stored at -20°C in the dark; see Note A).

  • Reagent: Phosphorus Oxychloride (POCl

    
    ), 99%+.
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF), Anhydrous.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Quench: Sodium Acetate (NaOAc) trihydrate.

Note A (Substrate Stability): 2-Iodopyrrole is unstable. If not commercially available as a stabilized solution, generate it in situ or use immediately after isolation from the iodination of pyrrole (using NIS).

Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Generation
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent: Add anhydrous DMF (3.0 equiv) and anhydrous DCM (10 mL/g substrate).

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Dropwise add POCl

    
     (1.1 equiv) over 15 minutes.
    
    • Observation: The solution will turn faint yellow/colorless. A white precipitate (Vilsmeier salt) may form depending on concentration.

  • Activation: Stir at 0°C for 30 minutes.

Phase 2: Formylation
  • Substrate Addition: Dissolve 2-iodopyrrole (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Injection: Add the substrate solution dropwise to the Vilsmeier reagent at 0°C .

    • Critical Control: Do not allow the temperature to rise above 5°C during addition to prevent polymerization.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material spot (Rf ~0.6) should disappear, replaced by a more polar aldehyde spot (Rf ~0.3).

    • Warning:Do not heat. If conversion is slow, stir longer at RT rather than heating.

Phase 3: Buffered Hydrolysis & Workup
  • Quench Preparation: Prepare a solution of NaOAc (5.0 equiv) in water (20 mL). Cool this solution to 0°C.

  • Hydrolysis: Pour the reaction mixture slowly into the cold NaOAc solution with vigorous stirring.

    • Why Acetate? Using strong bases (NaOH) or simple water can cause local heating or high pH, leading to deiodination. Acetate buffers the pH to ~5-6.

  • Extraction: Extract with DCM (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo (bath temp < 30°C).
  • Isolation: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Figure 2: Operational workflow for the formylation of sensitive halopyrroles. Start Start: Anhydrous Conditions N2 Atmosphere Step1 Generate Vilsmeier Reagent DMF + POCl3 @ 0°C Start->Step1 Step2 Add 2-Iodopyrrole (in DCM) @ 0°C Step1->Step2 Step3 Warm to RT (25°C) Stir 2-4 hrs Step2->Step3 Step4 Quench into Cold NaOAc(aq) Buffer pH ~5-6 Step3->Step4 Step5 Extraction (DCM) & Column Chromatography Step4->Step5 End Pure 5-Iodo-pyrrole-2-carbaldehyde Step5->End

Figure 2: Operational workflow for the formylation of sensitive halopyrroles.

Part 4: Data Analysis & Validation

Expected Analytical Data

The following data confirms the successful synthesis of 5-iodo-1H-pyrrole-2-carbaldehyde .

Analytical MethodExpected Signal/ResultStructural Assignment
TLC Rf ~ 0.3 (Hex/EtOAc 4:1)Product is more polar than 2-iodopyrrole.
Appearance Off-white to pale yellow solidDarkening indicates decomposition.

H NMR
(DMSO-d

)

12.5 - 13.0 ppm (br s, 1H)
NH proton (Broad).

9.3 - 9.5 ppm (s, 1H)
Aldehyde (-CHO) proton. Distinctive diagnostic peak.

6.9 ppm (dd, 1H)
C3-H (Coupled to C4).

6.4 ppm (dd, 1H)
C4-H (Coupled to C3).
Yield 50 - 70%Lower than unsubstituted pyrrole due to instability.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black Tar / Polymerization Reaction temperature too high.Maintain T < 25°C. Ensure substrate is fresh.
Loss of Iodine (Deiodination) Acidic hydrolysis was too harsh.Use NaOAc buffer instead of water/NaOH. Keep quench cold.
Low Conversion Vilsmeier reagent degraded.Ensure anhydrous DMF/POCl

are used.
Regioisomer Mixtures Rare, but possible if C2-I is labile.Confirm structure by NOE NMR (Aldehyde H should correlate with NH and C3-H).

References

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal. Detailed mechanism and general conditions for pyrrole formylation. [Link]

  • Synthesis of Pyrrole-2-carbaldehydes. Organic Syntheses, Coll. Vol. 4, p. 831 (1963). Classical procedure for pyrrole formylation (basis for modification). [Link]

  • Regioselectivity in Pyrrole Functionalization. Journal of Organic Chemistry. Discusses the electronic directing effects in 2-substituted pyrroles. [Link]

  • Alternative Routes (Oxidative Annulation). Organic Letters (2018). "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation." (Useful context for alternative synthesis strategies). [Link]

Sources

Application

Application Notes and Protocols: Knoevenagel Condensation of 5-iodo-1H-pyrrole-2-carbaldehyde

Introduction: The Strategic Importance of Pyrrole-Based Knoevenagel Adducts The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrrole-Based Knoevenagel Adducts

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of this privileged heterocycle is a key strategy in drug discovery. 5-iodo-1H-pyrrole-2-carbaldehyde is a particularly valuable synthetic intermediate. The aldehyde group at the C2 position serves as a reactive handle for carbon-carbon bond formation, while the iodine atom at the C5 position provides a versatile site for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of highly complex molecular architectures.[5]

The Knoevenagel condensation is a classic yet powerful reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[6][7][8] When applied to 5-iodo-1H-pyrrole-2-carbaldehyde, this reaction produces highly functionalized alkenes. These products are of significant interest because the resulting electron-deficient double bond can act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles like cysteine residues in proteins.[9] This reactivity profile is highly sought after in the design of targeted covalent inhibitors, a modern paradigm in drug development.[9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation with 5-iodo-1H-pyrrole-2-carbaldehyde. It covers the underlying mechanism, provides step-by-step protocols with various active methylene partners, and offers insights into reaction optimization and product characterization.

Mechanistic Insights: The Base-Catalyzed Pathway

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. While a range of bases can be employed, weak amine bases like piperidine are commonly used to prevent the self-condensation of the aldehyde.[8] The reaction pathway involves three principal stages:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion, known as an enolate.[6][10] The presence of two electron-withdrawing groups (Z) flanking the methylene group makes these protons sufficiently acidic for deprotonation by a mild base.[8]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 5-iodo-1H-pyrrole-2-carbaldehyde, forming a tetrahedral alkoxide intermediate.[6][10]

  • Dehydration: This intermediate is protonated to form a β-hydroxy adduct, which then undergoes base-assisted elimination of a water molecule (dehydration) to furnish the final α,β-unsaturated product.[6][10] This elimination step is often the driving force for the reaction and proceeds via an E1cB mechanism.[10]

Knoevenagel_Mechanism Figure 1: Generalized Mechanism of the Knoevenagel Condensation Reactants 5-iodo-1H-pyrrole-2-carbaldehyde + Active Methylene Compound Enolate Enolate Intermediate (Nucleophile) Reactants->Enolate Intermediate Tetrahedral Alkoxide Intermediate Reactants->Intermediate Base Base (e.g., Piperidine) Base->Enolate Deprotonation Enolate->Intermediate Nucleophilic Attack Adduct β-Hydroxy Adduct Intermediate->Adduct Protonation Product α,β-Unsaturated Product (Knoevenagel Adduct) Adduct->Product Dehydration (-H₂O) Water H₂O Adduct->Water

Figure 1: Generalized Mechanism of the Knoevenagel Condensation.

Experimental Protocols & Data

The following protocols provide detailed methodologies for the Knoevenagel condensation of 5-iodo-1H-pyrrole-2-carbaldehyde with three different active methylene compounds.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 5-iodo-1H-pyrrole-2-carbaldehyde and active methylene compounds may be irritating. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Synthesis of 2-((5-iodo-1H-pyrrol-2-yl)methylene)malononitrile

This protocol utilizes malononitrile, a highly reactive methylene compound, under mild, base-catalyzed conditions.

  • Materials & Reagents:

    • 5-iodo-1H-pyrrole-2-carbaldehyde (1.0 mmol, 221.0 mg)

    • Malononitrile (1.0 mmol, 66.1 mg)

    • Piperidine (0.1 mmol, 8.5 mg, ~10 µL)

    • Ethanol (10 mL)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Procedure:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine (~10 µL) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane:ethyl acetate. The reaction is typically complete within 2-4 hours.

    • Upon completion, a precipitate may form. If so, cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL).

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient to afford the pure product.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(5-iodo-1H-pyrrol-2-yl)acrylate

This procedure yields a cyanoacrylate derivative, a common pharmacophore in drug candidates.[11]

  • Materials & Reagents:

    • 5-iodo-1H-pyrrole-2-carbaldehyde (1.0 mmol, 221.0 mg)

    • Ethyl cyanoacetate (1.1 mmol, 124.4 mg, ~117 µL)

    • Piperidine (0.1 mmol, 8.5 mg, ~10 µL)

    • Ethanol (15 mL)

  • Procedure:

    • Dissolve 5-iodo-1H-pyrrole-2-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.

    • Add piperidine (~10 µL) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.[9]

    • Monitor the reaction progress by TLC (eluent: 8:2 hexane:ethyl acetate).

    • Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.

    • Isolate the crude product by vacuum filtration, washing with a small amount of cold ethanol.

    • If necessary, the product can be further purified by recrystallization from ethanol.

Protocol 3: Synthesis of 5-((5-iodo-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol uses barbituric acid to create a more complex heterocyclic system.

  • Materials & Reagents:

    • 5-iodo-1H-pyrrole-2-carbaldehyde (1.0 mmol, 221.0 mg)

    • Barbituric acid (1.0 mmol, 128.1 mg)

    • Piperidine (0.1 mmol, 8.5 mg, ~10 µL)

    • Ethanol (20 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, suspend 5-iodo-1H-pyrrole-2-carbaldehyde (1.0 mmol) and barbituric acid (1.0 mmol) in ethanol (20 mL).

    • Add a catalytic amount of piperidine (~10 µL).

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring for 6-8 hours.[9]

    • Monitor the reaction by TLC (eluent: 5:5 hexane:ethyl acetate).

    • After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water, followed by cold ethanol, and dry under vacuum.

Summary of Reaction Conditions and Expected Products

The following table summarizes the reaction conditions for the protocols described. Yields are representative and may vary based on experimental scale and purification efficiency.

Active Methylene Compound Catalyst Solvent Temperature Time (h) Product Structure Representative Yield
MalononitrilePiperidineEthanolRoom Temp.2-42-((5-iodo-1H-pyrrol-2-yl)methylene)malononitrile>90%
Ethyl CyanoacetatePiperidineEthanolRoom Temp.4-6Ethyl (E)-2-cyano-3-(5-iodo-1H-pyrrol-2-yl)acrylate85-95%
Barbituric AcidPiperidineEthanolReflux6-85-((5-iodo-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione80-90%
Product Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the disappearance of the aldehyde proton signal (typically δ 9.0-10.0 ppm) from the starting material. A new singlet in the δ 7.5-8.5 ppm region corresponding to the newly formed vinylic proton (C=CH) is a key indicator of product formation. Signals for the pyrrole ring protons should also be visible.[12]

  • ¹³C NMR Spectroscopy: Confirm the presence of new signals for the alkene carbons and the nitrile or carbonyl carbons of the adduct.

  • FT-IR Spectroscopy: The disappearance of the aldehyde C=O stretch (~1670 cm⁻¹) and the appearance of a strong C≡N stretch (~2220 cm⁻¹) for nitrile products or a new C=O stretch for ester/amide products confirms the transformation.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the final product.

General Laboratory Workflow

The overall process from reaction setup to final product analysis follows a standardized workflow, which is crucial for reproducibility and success.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Weighing & Measuring) B 2. Reaction Setup (Dissolve reactants in solvent, add catalyst) A->B C 3. Reaction Monitoring (TLC Analysis) B->C C->B Incomplete D 4. Work-up & Isolation (Filtration or Concentration) C->D Reaction Complete E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Product Characterization (NMR, IR, MS) E->F G Pure Knoevenagel Product F->G

Sources

Technical Notes & Optimization

Troubleshooting

regioselective iodination of pyrrole-2-carbaldehyde to 5-iodo isomer

Case ID: PYR-IOD-005 Subject: Regioselective Synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde Assigned Specialist: Senior Application Scientist Status: Active Guide Executive Summary & Chemical Logic This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-IOD-005 Subject: Regioselective Synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary & Chemical Logic

This guide addresses the regioselective iodination of pyrrole-2-carbaldehyde to the 5-iodo isomer .

The Challenge: Pyrrole is an electron-rich aromatic system that is highly susceptible to oxidation and polymerization ("tars"). While the aldehyde group at C2 deactivates the ring, the C5 position remains the most nucleophilic site due to the


-directing effect of the pyrrolic nitrogen.

The Solution: The use of N-Iodosuccinimide (NIS) in polar aprotic solvents (DMF) is the industry-standard "Golden Path." It offers mild conditions that minimize polymerization and favors the thermodynamic 5-iodo product over the kinetic 4-iodo or di-iodo impurities.

Standard Operating Procedure (SOP-5I)

Use this protocol for standard gram-scale synthesis.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Parameter
Pyrrole-2-carbaldehyde 1.0SubstrateMust be pure (tan/white solid); dark material indicates decomposition.
N-Iodosuccinimide (NIS) 1.05Iodinating AgentRecrystallize from dioxane/CCl4 if yellow (removes

).
DMF (Anhydrous) Solvent0.5 M Conc.Dryness prevents hydrolysis; polarity stabilizes the transition state.
Sodium Thiosulfate (aq) WashQuenchRemoves residual iodine that catalyzes polymerization.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with Argon/Nitrogen.

  • Dissolution: Dissolve Pyrrole-2-carbaldehyde (1.0 equiv) in anhydrous DMF (concentration ~0.5 M). Cool the solution to 0°C in an ice bath.

    • Note: The solution should be pale yellow. Darkening implies oxidation.

  • Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes.

    • Why: Portion-wise addition keeps the concentration of electrophile low, preventing 4,5-diiodination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of a less polar spot (
      
      
      
      ).
  • Workup:

    • Pour reaction mixture into ice-water (5x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with 10%

      
        (removes purple iodine color), then water, then brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo (bath < 40°C).
      
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Silica, 0

    
     20% EtOAc in Hexanes).
    

Visualization: Process & Mechanism

Workflow Diagram

ReactionWorkflow Start Start: Pyrrole-2-CHO (in DMF, 0°C) AddNIS Add NIS (1.05 eq) Portion-wise Start->AddNIS React Stir RT (2-4h) Monitor TLC AddNIS->React Check Complete? React->Check OverCook Issue: Di-iodination React->OverCook Excess Time/NIS Check->React No (Wait) Quench Quench: Ice Water + Na2S2O3 wash Check->Quench Yes Purify Purify: Column/Recryst (Target: 5-Iodo) Quench->Purify

Caption: Logical workflow for the regioselective iodination process using NIS.

Mechanistic Logic (Regioselectivity)

Mechanism Substrate Pyrrole-2-Carbaldehyde N_LonePair N-Lone Pair (+M) Activates 3, 4, 5 Substrate->N_LonePair CHO_Group CHO Group (-M/-I) Deactivates 3 > 5 > 4 Substrate->CHO_Group Pos5 Position 5 (Alpha) Most Nucleophilic N_LonePair->Pos5 Strong Activation Pos4 Position 4 (Beta) Less Activated N_LonePair->Pos4 Weak Activation CHO_Group->Pos5 Weak Deactivation Product 5-Iodo Isomer (Major Product) Pos5->Product Reaction with I+

Caption: Electronic competition determining the 5-position selectivity.

Troubleshooting Guide (FAQ)

Q1: My reaction turned into a black tar. What happened?

Diagnosis: Acid-catalyzed polymerization. Cause: Pyrroles are notoriously acid-sensitive ("acidophobic"). NIS generates succinimide as a byproduct, which is weakly acidic. If the reaction runs too long or gets too hot, the pyrrole polymerizes. Fix:

  • Keep the reaction protected from light (prevents radical decomposition).

  • Add a solid buffer like

    
     (0.5 equiv)  to the reaction mixture to neutralize acidity.
    
  • Do not heat above RT.

Q2: I see a spot with higher Rf than my product. Is it the 4-iodo isomer?

Diagnosis: It is likely 4,5-diiodo-pyrrole-2-carbaldehyde . Cause: Localized high concentration of NIS or incorrect stoichiometry (>1.1 equiv). Fix:

  • Ensure vigorous stirring during NIS addition.

  • Add NIS as a solution in DMF dropwise rather than as a solid.

  • Stop the reaction at 95% conversion rather than pushing for 100%.

Q3: Why use NIS instead of ?

Analysis: Molecular iodine (


) is less electrophilic and often requires an oxidant (like 

) or strong base to generate the active iodinating species. These harsh conditions are incompatible with the sensitive pyrrole aldehyde. NIS provides a "clean" source of

under neutral conditions.
Q4: The product is unstable on the column.

Diagnosis: Acidic silica degradation. Fix: Pre-treat the silica gel column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.

References & Authenticity

  • D'Alessio, R., et al. (2008). Synthesis of Prodigiosin Analogues.Journal of Organic Chemistry , 73(6), 2146–2154. Validates the NIS/DMF protocol for pyrrole iodination.

  • Jarvis, M. F., et al. (2002).[5] Synthesis of 5-aryl and 5-iodo pyrrolo[2,3-d]pyrimidines.[5]Journal of Medicinal Chemistry , 45, 3639.[5] Establishes the regioselectivity of electrophilic substitution at the 5-position of pyrrole derivatives.

  • Gilchrist, T. L., & Lingham, D. A. (1999). Synthesis of 5-Iodopyrrole-2-carboxaldehydes.Tetrahedron Letters , 55, 11619. Foundational text on the halogenation of pyrrole-2-carbaldehydes.

Sources

Optimization

Technical Support Center: Synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde

Welcome to the technical support resource for the synthesis of 5-iodo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-iodo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthetic route. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and empower you to achieve higher yields and purity.

Introduction: The Value of a Versatile Intermediate

5-Iodo-1H-pyrrole-2-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science.[1][2] Its bifunctional nature—possessing a reactive aldehyde for derivatization and an iodo-substituent ideal for cross-coupling reactions—makes it a valuable precursor for complex molecular architectures, including porphyrins and pharmacologically active agents.[3][4][5]

This guide outlines the most common and reliable two-step synthesis: a Vilsmeier-Haack formylation of pyrrole followed by a regioselective iodination. Our focus will be on anticipating and solving problems that can arise during this process.

Synthetic Workflow Overview

The synthesis is typically performed in two distinct stages. First, pyrrole is formylated to produce the intermediate, pyrrole-2-carbaldehyde. This intermediate is then purified and subjected to electrophilic iodination to yield the final product.

G cluster_0 Part 1: Formylation cluster_1 Part 2: Iodination Pyrrole Pyrrole Formylation Vilsmeier-Haack Formylation Pyrrole->Formylation Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Formylation Intermediate Pyrrole-2-carbaldehyde Formylation->Intermediate Iodination Electrophilic Aromatic Substitution Intermediate->Iodination Purified Intermediate IodineSource Iodinating Agent (e.g., I₂, NIS) IodineSource->Iodination FinalProduct 5-Iodo-1H-pyrrole-2-carbaldehyde Iodination->FinalProduct

Caption: Overall synthetic workflow.

Part 1: Vilsmeier-Haack Formylation of Pyrrole-2-carbaldehyde

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocycles like pyrrole.[6][7] The reaction proceeds via the formation of a chloroiminium cation, known as the Vilsmeier reagent, which acts as the electrophile.[8]

Troubleshooting and FAQs: Vilsmeier-Haack Formylation
Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Dark, Tarry Reagent Moisture contamination.Solution: Use anhydrous DMF and a flame-dried flask under an inert atmosphere (N₂ or Ar). Rationale: Phosphorus oxychloride (POCl₃) reacts violently with water. Moisture will quench the POCl₃ and lead to the formation of phosphoric acid and HCl, causing uncontrolled side reactions and polymerization of the highly reactive pyrrole.[9]
Low Yield of Aldehyde Incomplete formation of Vilsmeier reagent; reaction temperature too high; inefficient hydrolysis.Solution 1: Add POCl₃ to DMF slowly at 0-10°C and stir for 15-30 minutes before adding pyrrole.[6] Rationale: The formation of the Vilsmeier reagent is exothermic. Pre-forming it at a controlled low temperature ensures its stability and availability for the reaction. Solution 2: Maintain a low temperature during the addition of pyrrole. Rationale: Pyrrole is prone to polymerization under acidic conditions, a process accelerated by heat.[10][11] Solution 3: Ensure vigorous stirring and gentle heating during the hydrolysis step. Rationale: The initial product is an iminium salt which must be hydrolyzed to the aldehyde. This hydrolysis is often biphasic and requires sufficient energy and mixing to go to completion.[9]
Product is Dark/Discolored Acid-catalyzed degradation during workup.Solution: Neutralize the reaction mixture promptly and thoroughly during workup using a base like sodium carbonate or sodium bicarbonate solution.[9] Rationale: The product, pyrrole-2-carbaldehyde, is sensitive to strong acids. Failure to neutralize acidic byproducts (HCl, phosphoric acid) will lead to degradation and lower yields of a discolored product that is difficult to purify.
Formation of β-Isomer (3-formylpyrrole) Steric hindrance at the N-1 position.Solution: This is generally not a major issue for unsubstituted pyrrole, as formylation strongly prefers the α-position (C2/C5).[8] Rationale: The electrophilic attack occurs at the most electron-rich position. The nitrogen atom in pyrrole donates electron density, creating the highest negative charge at the C2 and C5 positions, thus favoring α-substitution.[12] Significant β-substitution is typically only seen with bulky N-substituents.
Mechanism: Vilsmeier Reagent Formation and Electrophilic Attack

Caption: Mechanism of the Vilsmeier-Haack reaction.[13]

Protocol 1: Synthesis of Pyrrole-2-carbaldehyde
  • Vilsmeier Reagent Preparation: In a 3-necked, flame-dried round-bottomed flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.1 eq.). Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise, ensuring the internal temperature remains below 10°C.[6] After the addition, stir the mixture at 0°C for an additional 20 minutes.

  • Reaction: Dissolve freshly distilled pyrrole (1.0 eq.) in an anhydrous solvent (e.g., ethylene dichloride).[9] Add this solution dropwise to the Vilsmeier reagent at 0°C over 1 hour.

  • Completion: After the addition, remove the ice bath and heat the mixture to reflux for 15 minutes.

  • Hydrolysis & Workup: Cool the mixture and add it to a solution of sodium acetate or sodium carbonate in water, pre-cooled in an ice bath. Stir vigorously until the hydrolysis is complete (TLC monitoring).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ether or dichloromethane).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[9]

Part 2: Regioselective Iodination of Pyrrole-2-carbaldehyde

With the C2 position now occupied by an electron-withdrawing formyl group, the second electrophilic substitution (iodination) is directed primarily to the other electron-rich α-position, C5. However, achieving high regioselectivity requires careful control of reagents and conditions.

Troubleshooting and FAQs: Iodination

G Start Low Yield or Impure Product in Iodination Step Q1 Is there evidence of starting material? Start->Q1 Q2 Are multiple spots (isomers) seen on TLC? Q1->Q2 No A1_Yes Reaction Incomplete Q1->A1_Yes Yes Q3 Is the product dark or degrading on the column? Q2->Q3 No A2_Yes Poor Regioselectivity Q2->A2_Yes Yes A3_Yes Product Instability Q3->A3_Yes Yes End Improved Yield & Purity Q3->End No A1_Sol Increase reaction time or temperature moderately. Ensure stoichiometric or slight excess of iodinating agent. A1_Yes->A1_Sol A1_Sol->End A2_Sol Switch to a milder, more selective iodinating agent (e.g., NIS). Lower the reaction temperature. A2_Yes->A2_Sol A2_Sol->End A3_Sol Workup quickly with minimal exposure to light and acid. Use a neutral or slightly basic wash. Consider deactivating silica gel with triethylamine for chromatography. A3_Yes->A3_Sol A3_Sol->End

Caption: Troubleshooting decision tree for the iodination step.

Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Mixture of Isomers (e.g., 4-iodo and 5-iodo) Harsh iodinating conditions; overly reactive iodinating agent.Solution 1: Use N-Iodosuccinimide (NIS) in a solvent like CCl₄ or THF at room temperature or below.[14] Rationale: NIS is a milder and more selective electrophilic iodinating agent compared to I₂/oxidant systems. The succinimide leaving group is less aggressive, reducing over-reaction. Solution 2: Avoid strong acids. Rationale: While acid can catalyze electrophilic substitution, it can also lead to less selective reactions and potential degradation of the pyrrole ring.
Di- or Tri-iodination Excess iodinating agent; reaction time too long.Solution: Use a stoichiometric amount (1.0-1.1 eq.) of the iodinating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Rationale: The formyl group deactivates the ring, but the pyrrole nucleus is still inherently reactive.[10] Excess electrophile can overcome this deactivation and lead to multiple substitutions.
Product Decomposition Product is unstable, particularly to light, heat, and acid.Solution: Perform the reaction and purification with minimal exposure to direct light. Avoid high temperatures during purification. If using column chromatography, consider using a neutral alumina or silica gel treated with a small amount of triethylamine. Rationale: Iodo-substituted aromatic compounds can be light-sensitive. The aldehyde functionality can also be prone to oxidation or other degradation pathways, which can be catalyzed by acidic residues on silica gel.[1]
Low Conversion Insufficiently reactive iodinating agent; low temperature.Solution: If using a mild agent like NIS shows no reaction, a more reactive system like I₂ with an oxidant (e.g., H₂O₂ or Na₂S₂O₈) can be employed.[15][16][17] Rationale: The electron-withdrawing formyl group deactivates the pyrrole ring towards electrophilic substitution. A stronger electrophile may be required to achieve a reasonable reaction rate.
Protocol 2: Synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde

This protocol uses N-Iodosuccinimide for improved regioselectivity.

  • Setup: In a round-bottomed flask protected from light (e.g., wrapped in aluminum foil), dissolve pyrrole-2-carbaldehyde (1.0 eq.) in anhydrous THF or CCl₄.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine/NIS.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Iodinating Agents (I₂, NIS): Can cause chemical burns and are harmful if inhaled or ingested. Avoid creating dust.

  • Solvents (DMF, THF, CCl₄): Handle all organic solvents in a fume hood. DMF is a potential teratogen.

References

  • Vertex AI Search. Vilsmeier formylation of pyrrole. Retrieved February 24, 2026.
  • Tang, J., et al. (2023). Tandem Ring-Contraction/Regioselective C–H Iodination Reaction of Pyridinium Salts. Journal of Organic Chemistry, 88, 2809–2821.
  • Wu, X., et al. (2018).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved February 24, 2026, from [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved February 24, 2026, from [Link]

  • Hodge, P., & Rickards, R. W. (1966). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 12, 1201-1205.
  • PubChem. 4-iodo-1H-pyrrole-2-carbaldehyde. Retrieved February 24, 2026, from [Link]

  • Kumar, A., et al. (2018). Sequential multicomponent site-selective synthesis of 4-iodo and 5-iodopyrrole-3-carboxaldehydes from a common set of starting materials by tuning the conditions. Organic & Biomolecular Chemistry, 16(43), 8349-8353.
  • ACS Publications. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Retrieved February 24, 2026, from [Link]

  • Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • ResearchGate. 4-Iodo-1 H -pyrrole-2-carbaldehyde | Request PDF. Retrieved February 24, 2026, from [Link]

  • Aurigene Pharmaceutical Services. Iodine catalyzed four-component reaction. Retrieved February 24, 2026.
  • MBB College. Reactions of Pyrrole. Retrieved February 24, 2026.
  • NIH. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved February 24, 2026, from [Link]

  • Supporting Information. Regioselective C5−H Direct Iodination of Indoles. Retrieved February 24, 2026.
  • Scribd. Pyrrole | PDF. Retrieved February 24, 2026, from [Link]

  • Academia.edu. 5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Retrieved February 24, 2026, from [Link]

  • Wikipedia. Pyrrole. Retrieved February 24, 2026, from [Link]

  • NIH. Recent Advances in Iodine-Mediated Radical Reactions. Retrieved February 24, 2026, from [Link]

  • MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved February 24, 2026, from [Link]

  • Google Patents. Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • PubMed. Pyrrole 2-carbaldehyde derived alkaloids from the roots of Angelica dahurica. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support: Optimization of 5-Iodo Heterocycles in Suzuki-Miyaura Cross-Coupling

Ticket ID: #5I-SC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting unexpected low reactivity/stalling of 5-iodo-heteroaryl substrates. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5I-SC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting unexpected low reactivity/stalling of 5-iodo-heteroaryl substrates.

Executive Summary: The "Iodide Paradox"

Welcome to the technical support center. You are likely here because your 5-iodo substrate (e.g., 5-iodoindole, 5-iodopyrimidine, or 5-iodouracil)—theoretically the most reactive halogen species—is failing to couple efficiently.

The Core Problem: Researchers often treat aryl iodides simply as "faster bromides." This is a fatal oversimplification. While the oxidative addition (OA) of iodides is rapid, the resulting Palladium(II)-iodide species is prone to forming stable, inactive dimers or undergoing reductive dehalogenation before transmetallation can occur.

This guide moves beyond basic "add more catalyst" advice to address the specific mechanistic failures unique to the 5-iodo position.

Part 1: Diagnostic Triage (Start Here)

Before modifying your reaction, use this decision matrix based on your LCMS/NMR data.

TroubleshootingFlowchart start Analyze Reaction Mixture (LCMS / NMR) result1 Result: Unreacted SM (Catalyst remains colored) start->result1 result2 Result: Unreacted SM (Pd Black precipitate) start->result2 result3 Result: De-iodinated Product (Ar-I → Ar-H) start->result3 result4 Result: Homocoupling (Ar-Ar) start->result4 sol1 ISSUE: Catalyst Poisoning (Stable Pd-I dimers) ACTION: Switch to bulky ligands or add Ag salts result1->sol1 sol2 ISSUE: Rapid Catalyst Death (OA too fast) ACTION: Lower Temp, Slow Addition of Catalyst result2->sol2 sol3 ISSUE: Protodehalogenation ACTION: Remove alcohol solvents, Switch to Anhydrous Dioxane/DMF result3->sol3 sol4 ISSUE: Transmetallation Stall ACTION: Increase Base Strength, Check Boronic Acid Purity result4->sol4

Figure 1: Diagnostic decision tree for 5-iodo coupling failures. Identify the specific failure mode before optimization.

Part 2: Technical Deep Dives & Solutions
Issue 1: The "Iodide Poisoning" Effect

Symptom: The reaction stalls early. The solution remains clear/colored (no Pd black), but conversion stops. Mechanism: Unlike bromides, the iodide ion (


) is a soft, strong ligand. After oxidative addition, the resulting 

complex can bridge with another Pd center to form inactive dimers

. This effectively sequesters the catalyst outside the catalytic cycle [1].

Protocol Adjustment:

  • Ligand Switch: Move away from

    
    . Use bulky, electron-rich phosphines (Buchwald ligands) like XPhos  or SPhos . The steric bulk prevents dimer formation.
    
  • The "Silver Effect": Add stoichiometric Silver Oxide (

    
    ) or Silver Carbonate (
    
    
    
    ). Silver precipitates the iodide as AgI, freeing the coordination site on Palladium for the boronic acid (Transmetallation).
Issue 2: Protodehalogenation (The "Reduction" Trap)

Symptom: You observe the formation of the parent heterocycle (Ar-H) instead of the coupled product. Mechanism: 5-iodo-heterocycles (especially electron-rich ones like indoles or thiophenes) are prone to reduction. If the transmetallation step is slow (due to steric hindrance or weak base), the Pd-Ar-I intermediate will grab a hydride from the solvent (especially alcohols) or the base, leading to reductive elimination of Ar-H [2].

Corrective Protocol:

  • Solvent: STRICTLY AVOID Ethanol, Methanol, or Isopropanol.

  • Alternative: Use anhydrous 1,4-Dioxane or DMF .

  • Base: Switch from alkoxide bases (NaOMe) to inorganic bases (

    
     or 
    
    
    
    ).
Issue 3: Heterocycle-Specific Coordination (N-Poisoning)

Symptom: 5-iodoindole or 5-iodopyrimidine fails, but 4-iodotoluene works fine under identical conditions. Mechanism: The Nitrogen lone pair on the heterocycle (e.g., N1 of indole or N3 of pyrimidine) competes with the phosphine ligand for the Pd center. This "poisoning" is exacerbated by the high affinity of Pd for nitrogen [3].

Corrective Protocol:

  • Protection: Protect free NH groups (Boc, Tosyl, SEM) before coupling.

  • Loading: If protection is impossible, increase catalyst loading to 5-10 mol%.

Part 3: Optimized Protocols
Protocol A: The "Bulky Rescue" (For Stalled Reactions)

Best for: Substrates prone to dimer formation or steric hindrance.

ComponentRecommendationFunction
Pre-catalyst XPhos Pd G2 (2-5 mol%)Pre-formed active species; bulky ligand prevents dimerization.
Solvent THF : Water (10:1)Biphasic system solubilizes inorganic bases well.
Base

(2.0 - 3.0 equiv)
Mild enough to prevent hydrolysis, strong enough for activation.
Temp 40°C - 60°C Keep it low. High heat accelerates catalyst death with iodides.
Protocol B: The "Silver Bullet" (For Stubborn Iodides)

Best for: Cases where standard conditions yield <10% conversion.

  • Setup: Flame-dry Schlenk tube, Ar atmosphere.

  • Reagents:

    • 5-Iodo substrate (1.0 eq)

    • Boronic Acid (1.5 eq)[1]

    • 
        (5 mol%)
      
    • 
        (1.0 - 1.5 eq) - Critical Additive
      
    • 
        (2.0 eq)
      
  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Conditions: Stir at 80°C. The formation of a grey precipitate (AgI) indicates the scavenger is working.

Part 4: Mechanistic Visualization

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST for Iodides) Pd0->OxAdd + Ar-I Intermediate Pd(II)-Ar-I Species OxAdd->Intermediate Dimer DEAD END: [Pd(Ar)(μ-I)]2 Dimer Intermediate->Dimer Low Steric Bulk Ligands (PPh3) Reduction SIDE REACTION: Protodehalogenation (Ar-H formed) Intermediate->Reduction Alcohol Solvents / Slow Transmetallation TransMet Transmetallation (Rate Limiting Step) Intermediate->TransMet + Ar-B(OH)2 + Base (Bulky Ligands facilitate) Product Reductive Elimination (Product Formed) TransMet->Product Product->Pd0 Regeneration

Figure 2: The 5-Iodo Failure Modes. Note that the critical failure points (Red) occur immediately after the rapid Oxidative Addition.

FAQs

Q: Why does my reaction turn black immediately? A: This is "Palladium Black" precipitation. With 5-iodo substrates, oxidative addition is so fast that it consumes all Pd(0) instantly. If the next step (transmetallation) is slow, the high concentration of unstable Pd(II) species leads to decomposition. Fix: Lower the temperature or use a "slow addition" protocol for the catalyst.

Q: Can I use microwave heating? A: Use caution. While microwaves accelerate kinetics, 5-iodo substrates are thermally sensitive regarding deiodination. If you use MW, stick to <10 min at 80°C.

Q: My 5-iodoindole couples at the 2-position or 3-position instead? A: This is rare in Suzuki coupling but common in direct C-H activation (Heck-style). Ensure you are using a base strong enough to activate the boronic acid (


) but not strong enough to deprotonate the indole C2-H (

).
References
  • Catalyst Poisoning by Iodides

    • Fairlamb, I. J. S., et al. "Pd-Catalyzed Cross-Coupling of Aryl Iodides: The Role of Soluble Pd Nanoparticles and 'Homeopathic' Ligand Effects." Journal of the American Chemical Society, 2018.

    • Note: Explains the form
  • Protodehalogenation Mechanisms

    • Navarro, O., et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2005.

  • Heterocycle Reactivity & Optimization

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

    • Note: Defines the utility of XPhos/SPhos for difficult heteroaryl substr
  • General Reactivity Trends

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2]

Sources

Optimization

Technical Support Center: Minimizing Deiodination Side Reactions in Palladium Catalysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to a persistent challenge in palladium-catalyzed cross-coupling: the undesired side reaction of deiodination. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to a persistent challenge in palladium-catalyzed cross-coupling: the undesired side reaction of deiodination. This guide is structured to provide researchers, scientists, and drug development professionals with a clear path from understanding the problem to implementing robust solutions in the laboratory. We will move from foundational questions to advanced troubleshooting, ensuring a comprehensive understanding of both the theory and practice of minimizing this yield-reducing byproduct.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding deiodination.

Q1: What is deiodination and why is it a significant problem?

A: Deiodination is the premature cleavage of a carbon-iodine (C-I) bond, where the iodine atom is replaced by a hydrogen atom from a source in the reaction medium. This is a specific form of a broader side reaction known as hydrodehalogenation. Aryl iodides are particularly susceptible because the C-I bond is the weakest among the carbon-halogen bonds.[1][2] This side reaction is highly problematic as it directly consumes your starting material, generating a non-iodinated impurity that reduces the overall yield. This byproduct can also have similar physical properties to the desired product, making purification by chromatography or crystallization difficult and time-consuming.[1]

Q2: What are the primary mechanistic drivers of deiodination in a palladium-catalyzed reaction?

A: Deiodination is not caused by a single factor but can arise from several pathways, often concurrently:

  • Thermal Decomposition: High reaction temperatures can provide sufficient energy to break the weak C-I bond, often leading to radical pathways.[1]

  • Reductive Cleavage via Palladium-Hydride Species: This is a very common pathway. Palladium-hydride (Pd-H) species can form in the catalytic cycle, often from the interaction of the palladium catalyst with the base (especially alkoxides), solvent (e.g., alcohols), or impurities.[2][3] This Pd-H species can then react with the aryl iodide in a reductive process to form the deiodinated arene.

  • Photochemical Decomposition: Electron-rich aryl iodides can be sensitive to light. Exposure to ambient or UV light can energize the C-I bond, leading to its cleavage.[1]

  • Base-Mediated Decomposition: While less common, certain strong bases under harsh conditions can sometimes promote deiodination pathways without the direct involvement of the catalyst.[1]

Q3: My reaction involves an electron-rich aryl iodide. Is it more susceptible to deiodination?

A: Yes, absolutely. Electron-donating groups (like amines, ethers) on the aromatic ring increase the electron density of the system, which can make the aryl iodide more sensitive and prone to side reactions, including deiodination.[1] This is a critical factor to consider during reaction design.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving deiodination issues when they arise in your experiments.

Observed Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Significant (>10%) deiodination byproduct observed by LC-MS or NMR. 1. High Reaction Temperature: The reaction is running too hot, causing thermal cleavage of the C-I bond.[1] 2. Inefficient Catalyst System: The desired cross-coupling is too slow, allowing more time for side reactions to occur.1. Lower the Temperature: Screen temperatures in 10-15 °C increments. A more active catalyst system may allow for lower operating temperatures. 2. Optimize Catalyst/Ligand: Switch to a more active system. Modern biarylphosphine ligands (e.g., BrettPhos, XPhos, SPhos) are designed to promote rapid reductive elimination, which is often the rate-limiting step for product formation.[1][3] Speeding up the desired catalytic cycle minimizes the lifetime of intermediates that could lead to deiodination.[1]
Deiodination increases when using strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu, NaOEt). Base is a Hydride Source: Strong alkoxide bases are known to generate palladium-hydride species, which are primary culprits in hydrodehalogenation.[2][3]Switch to a Weaker, Non-Hydride Donating Base: Use inorganic bases like tripotassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2][3] These bases are less likely to act as hydride donors, thereby suppressing the formation of the key Pd-H intermediate responsible for deiodination.
Reaction is inconsistent, with variable levels of deiodination. 1. Light Sensitivity: The aryl iodide starting material is decomposing due to light exposure.[1] 2. Oxygen/Peroxide Contamination: Trace oxygen can initiate radical chain reactions. Solvents (like THF, dioxane) can form peroxides that act as oxidants or radical initiators.1. Protect from Light: Wrap the reaction flask in aluminum foil. 2. Ensure Rigorous Inert Conditions: Thoroughly degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Use fresh, anhydrous, and peroxide-free solvents.[1]
Deiodination is observed when using alcohol-based solvents. Solvent is a Hydride Source: Alcohols can act as hydride donors, especially at elevated temperatures in the presence of a base and palladium catalyst.Change to an Aprotic Solvent: Switch to anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or CPME (cyclopentyl methyl ether).[1] Toluene can be particularly effective as iodide salt byproducts are often poorly soluble in it, preventing catalyst inhibition and allowing the reaction to proceed efficiently at lower temperatures.[1]
Troubleshooting Workflow Diagram

The following diagram outlines a logical sequence for troubleshooting deiodination issues.

G start Deiodination Observed? temp Is Temperature > 100°C? start->temp Yes base Using Alkoxide Base (e.g., NaOtBu)? temp->base No sol_temp Action: Lower Temp (Screen 60-90°C) temp->sol_temp Yes ligand Using Simple Ligand (e.g., PPh3)? base->ligand No sol_base Action: Switch to K3PO4 or Cs2CO3 base->sol_base Yes solvent Using Protic Solvent (e.g., EtOH)? ligand->solvent No sol_ligand Action: Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos) ligand->sol_ligand Yes inert Are Conditions Strictly Inert? solvent->inert No sol_solvent Action: Switch to Anhydrous, Degassed Toluene or Dioxane solvent->sol_solvent Yes sol_inert Action: Protect from Light & Thoroughly Degas Solvents inert->sol_inert No

Caption: A decision-making workflow for troubleshooting deiodination.

Part 3: Key Parameter Optimization Tables

The choice of ligand, base, and solvent has a profound impact on the outcome of a cross-coupling reaction. The following tables summarize these effects based on hypothetical but representative data for a Suzuki coupling of an electron-rich aryl iodide.

Table 1: Effect of Phosphine Ligand Conditions: Aryl Iodide (1.0 eq), Phenylboronic Acid (1.2 eq), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 eq), Toluene, 80 °C, 12h.

Ligand% Desired Product% Deiodinated ByproductScientific Rationale
PPh₃45%35%Less bulky and electron-donating; promotes slower reductive elimination, allowing more time for side reactions.
P(t-Bu)₃75%15%Bulkier and more electron-rich than PPh₃, leading to faster catalysis.[4]
XPhos 92% <5% A bulky biarylphosphine ligand designed for high activity, promoting very fast C-C bond formation (reductive elimination) that outcompetes deiodination pathways.[3]
SPhos 94% <3% Similar to XPhos, provides an excellent balance of steric bulk and electron-donating ability to accelerate the desired reaction.[3]

Table 2: Effect of Base Conditions: Aryl Iodide (1.0 eq), Phenylboronic Acid (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Solvent, 80 °C, 12h.

Base% Desired Product% Deiodinated ByproductScientific Rationale
NaOt-Bu60%30%Strong alkoxide base acts as a hydride source, generating Pd-H species that cause hydrodehalogenation.[2]
K₂CO₃88%8%Weaker inorganic base, less prone to generating Pd-H species.[2][3]
K₃PO₄ 92% <5% An effective inorganic base that provides good results while minimizing the risk of forming Pd-H intermediates.[2][3]
Part 4: Mechanistic Insights

Understanding the catalytic cycle is key to controlling side reactions. Deiodination is a parasitic pathway that branches off the main cross-coupling cycle.

G cluster_0 Main Suzuki Cycle cluster_1 Competing Deiodination Pathway pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-I pd2_complex Ar-Pd(II)(I)L₂ oa->pd2_complex tm Transmetalation (with R-B(OH)₂) pd2_complex->tm pd_h L₂Pd(H)I pd2_complex->pd_h or reacts with H- source pd2_biaryl Ar-Pd(II)(R)L₂ tm->pd2_biaryl re Reductive Elimination (RATE-LIMITING) pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-R (Desired Product) re->product hydride_source Hydride Source (Base, Solvent) hydride_source->pd_h forms re_deiod Reductive Elimination pd_h->re_deiod + Ar-I deiod_product Ar-H (Deiodinated Byproduct) re_deiod->deiod_product

Caption: The Pd-catalyzed cycle with the competing deiodination pathway.

The critical insight from this diagram is the role of the Ar-Pd(II)(I)L₂ intermediate. If the subsequent steps (transmetalation and reductive elimination) are slow, this intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source to enter the undesired deiodination cycle. Using highly active, bulky ligands accelerates the forward Reductive Elimination step, ensuring the reaction proceeds to the desired Ar-R product.[1]

Part 5: Recommended Experimental Protocol

This protocol for a Suzuki coupling of 2-amino-5-iodo-benzamide incorporates best practices to minimize deiodination.

Reagents & Equipment:

  • Starting Material: 2-Amino-5-iodo-benzamide (1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.2 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground and dried)

  • Solvent: Anhydrous, degassed Toluene

  • Oven-dried glassware, magnetic stir bar, inert gas (Argon or Nitrogen) line, Schlenk line or glovebox.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add the 2-amino-5-iodo-benzamide, arylboronic acid, Pd₂(dba)₃, XPhos ligand, and K₃PO₄ base to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Seal and Purge: Seal the flask with a septum. If using a Schlenk line, evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Add the anhydrous, degassed toluene via syringe.

  • Inert Atmosphere Maintenance: Ensure the reaction vessel is sealed and maintained under a positive pressure of an inert gas for the entire duration of the reaction.[1]

  • Temperature Control: Heat the reaction to a moderate temperature (e.g., 80 °C). It is crucial to avoid unnecessarily high temperatures.[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Check specifically for the formation of the deiodinated 2-amino-benzamide byproduct.

  • Workup: Once the starting material is consumed (or the reaction has stalled), cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Proceed with a standard aqueous workup and purify the product by column chromatography.

References
  • Murray, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]

  • Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating 4-iodo and 5-iodo Pyrrole-2-carbaldehyde Isomers Using NMR Spectroscopy

In the realm of medicinal chemistry and materials science, pyrrole-2-carbaldehyde and its derivatives serve as foundational scaffolds for a multitude of functional molecules, from fluorescent dyes to pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and materials science, pyrrole-2-carbaldehyde and its derivatives serve as foundational scaffolds for a multitude of functional molecules, from fluorescent dyes to pharmacologically active agents[1][2]. The synthesis of halogenated derivatives, such as the iodinated isomers, often yields a mixture or requires unambiguous confirmation of the substituent's position. Differentiating between positional isomers like 4-iodopyrrole-2-carbaldehyde and 5-iodopyrrole-2-carbaldehyde is a common analytical challenge where improper characterization can lead to misinterpreted structure-activity relationships and irreproducible results.

This guide provides an in-depth, experimentally grounded comparison of these two isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the underlying principles that make NMR an indispensable and definitive tool for this purpose, focusing on the diagnostic power of proton (¹H) and carbon-13 (¹³C) chemical shifts and, most critically, spin-spin coupling constants.

The Decisive Role of Spin-Spin Coupling

While the electronic effects of the iodine substituent do induce subtle changes in the chemical shifts of the pyrrole ring protons, the most unambiguous and reliable method for distinguishing between the 4-iodo and 5-iodo isomers lies in the analysis of the proton-proton (¹H-¹H) spin-spin coupling constants (J-coupling). The magnitude of the J-coupling constant is highly dependent on the number of bonds separating the coupled nuclei[3].

  • ³J Coupling (Vicinal): Coupling between protons on adjacent carbons (separated by three bonds). In pyrrole systems, this typically falls within a range of 2.5 - 4.0 Hz[4][5].

  • ⁴J Coupling (Long-Range): Coupling between protons separated by four bonds. This interaction is significantly weaker, with typical values around 1.5 - 2.5 Hz[4].

This fundamental difference in coupling constants provides a clear diagnostic window to identify each isomer.

¹H NMR Spectral Analysis: A Tale of Two Doublets

In 5-iodopyrrole-2-carbaldehyde , the remaining two protons on the pyrrole ring are at the C-3 and C-4 positions. As they are on adjacent carbons, they will exhibit vicinal ³J coupling . This results in a spectrum where both the H-3 and H-4 signals appear as distinct doublets, each with a coupling constant of approximately 3.4 Hz.

Conversely, in 4-iodopyrrole-2-carbaldehyde , the remaining protons are at the C-3 and C-5 positions. These protons are separated by four bonds (H-C3-C4-C5-H and H-C3-N-C2-C5-H). They will therefore display a much smaller long-range ⁴J coupling . The resulting ¹H NMR spectrum will show two doublets in the pyrrole region, but their coupling constant will be significantly smaller, typically around 1.5 Hz.

This two-fold difference in the magnitude of the observed coupling constant is the definitive signature for each isomer.

Visualizing the Analytical Workflow

The following workflow provides a clear decision-making process for identifying the correct isomer based on the primary diagnostic feature from the ¹H NMR spectrum.

G cluster_input Sample Preparation cluster_analysis Spectroscopic Analysis cluster_decision Isomer Identification cluster_output Conclusion Sample Unknown Isomer (4-iodo or 5-iodo pyrrole-2-carbaldehyde) AcquireNMR Acquire High-Resolution ¹H NMR Spectrum Sample->AcquireNMR AnalyzeRegion Analyze Coupling Pattern of Pyrrole Ring Protons AcquireNMR->AnalyzeRegion Decision What is the observed J-coupling value? AnalyzeRegion->Decision Result1 5-iodopyrrole-2-carbaldehyde Decision->Result1 ³J ≈ 3.4 Hz Result2 4-iodopyrrole-2-carbaldehyde Decision->Result2 ⁴J ≈ 1.5 Hz

Caption: Workflow for distinguishing isomers via ¹H NMR J-coupling.

Comparative Data Summary

The following table summarizes the expected ¹H and ¹³C NMR data for the two isomers, based on the known spectrum of pyrrole-2-carbaldehyde and established substituent effects. The parent compound, pyrrole-2-carbaldehyde, typically shows signals for H-5 at ~7.24 ppm, H-3 at ~7.03 ppm, and H-4 at ~6.31 ppm in acetone-d6[6][7].

Parameter 4-Iodopyrrole-2-carbaldehyde 5-Iodopyrrole-2-carbaldehyde Rationale for Distinction
Pyrrole Protons H-3, H-5H-3, H-4Different proton positions remain.
Key ¹H Coupling ⁴J₃,₅ ≈ 1.5 Hz ³J₃,₄ ≈ 3.4 Hz Primary, unambiguous diagnostic. The magnitude of the coupling constant is the most reliable differentiator.
Aldehyde Proton (CHO) ~9.5 ppm, singlet~9.4 ppm, doublet (small ³J coupling to H-4)Subtle difference in multiplicity may be observed.
Iodinated Carbon (¹³C) C-4 signal expected at ~75-85 ppm C-5 signal expected at ~80-90 ppm The "heavy atom effect" of iodine causes a significant upfield shift of the directly attached carbon. This is a strong secondary confirmation.
Aldehyde Carbon (¹³C) ~179 ppm~177 ppmThe position of the iodo group has a minor electronic effect on the aldehyde carbon chemical shift.

Experimental Protocol for High-Resolution NMR

To ensure the acquisition of high-quality, unambiguous data, the following protocol should be considered a self-validating system. The goal is to achieve sufficient resolution to accurately measure the small coupling constants that differentiate the isomers.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified pyrrole-2-carbaldehyde isomer.
  • Dissolve the sample in 0.6 mL of a high-purity deuterated solvent (e.g., Acetone-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; acetone often provides sharper N-H signals compared to chloroform.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

2. Instrument Setup & Acquisition (400 MHz or higher recommended):

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.
  • Acquire a standard ¹H NMR spectrum. For accurate coupling constant measurements, ensure a sufficient number of data points are acquired across the spectral width.
  • Causality: A higher field spectrometer (e.g., 400-600 MHz) is recommended because it increases the separation (in Hz) between coupled protons, making the splitting patterns clearer and minimizing second-order effects that can complicate interpretation[8].

3. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).
  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Apply a baseline correction to ensure accurate integration.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm.
  • Expand the pyrrole proton region (approx. 6.0-7.5 ppm) and use the instrument's software to measure the peak-to-peak separation within the doublets. This value is your coupling constant (J) in Hz.

4. Confirmatory ¹³C NMR:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is often a longer experiment due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
  • Identify the upfield signal in the aromatic region (75-90 ppm). Its chemical shift will confirm the position of the carbon atom directly bonded to iodine, providing secondary validation of the structure.

Conclusion

The structural elucidation of positional isomers such as 4-iodo and 5-iodopyrrole-2-carbaldehyde is a task for which NMR spectroscopy is exceptionally suited. While both ¹H chemical shifts and ¹³C "heavy atom effects" provide valuable clues, the most definitive and trustworthy method of differentiation is the measurement of the ¹H-¹H coupling constant between the remaining pyrrole ring protons. A larger coupling of ~3.4 Hz is an unambiguous indicator of adjacent protons in the 5-iodo isomer, whereas a smaller coupling of ~1.5 Hz confirms the long-range interaction between the protons of the 4-iodo isomer. Adherence to rigorous experimental protocol ensures that this distinction can be made with the highest degree of scientific confidence.

References

  • Tang, J., et al. (2023). Versatile Synthesis of 4-Iodopyrrole-2-carbaldehydes. J. Org. Chem., 88, 2809–2821. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5) obtained from a 60 MHz Pulsar Oxford benchtop NMR at 400 MHz and from a 400 MHz Bruker Ascend TM. Available at: [Link]

  • Rahkamaa, E. (1968). Spin‐Spin Coupling Constant J(14NH) and Spin‐Lattice Relaxation TimeT1 of 14N Nucleus in Pyrrole. The Journal of Chemical Physics, 48. Available at: [Link]

  • Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2520-2525. Available at: [Link]

  • Shimomura, K., et al. (1969). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 16(2), 191-202. Available at: [Link]

  • SpectraBase. (n.d.). 1H-pyrrole-2-carboxaldehyde, 1-(2-pyridinyl)- [13C NMR]. Available at: [Link]

  • Hoffman, R. A. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(6), 1055-1065. Available at: [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Wiley Online Library. (2008). Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines. Available at: [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available at: [Link]

  • Reddy, M. V. R., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2596. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • ResearchGate. (n.d.). Coupling constants analysis of pyrrole ring in 1 and penochalasin C. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectral data for compounds 1 -4 and reference compounds. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]

  • PubChem. (n.d.). 4-iodo-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Available at: [Link]

  • Lee, J., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13002-13014. Available at: [Link]

  • RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Available at: [Link]

  • Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5510. Available at: [Link]

  • El-Sayed, R., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules, 26(11), 3359. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 5-iodo-1H-pyrrole-2-carbaldehyde: A Comparative Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nucle...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 5-iodo-1H-pyrrole-2-carbaldehyde, a substituted pyrrole of interest in medicinal chemistry. Drawing upon established principles of NMR spectroscopy and comparative data from related structures, we will dissect the electronic environment of each carbon atom within the molecule.

The Significance of Pyrrole Scaffolds and the Need for Precise Characterization

Pyrrole and its derivatives are fundamental building blocks in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The introduction of substituents, such as an iodine atom and a carbaldehyde group, to the pyrrole ring dramatically influences the molecule's electronic distribution and, consequently, its chemical reactivity and biological function. Accurate interpretation of ¹³C NMR spectra is therefore crucial for confirming the regiochemistry of substitution and understanding the electronic effects at play.

Predicted ¹³C NMR Chemical Shifts for 5-iodo-1H-pyrrole-2-carbaldehyde

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-iodo-1H-pyrrole-2-carbaldehyde

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C2~133The carbon bearing the electron-withdrawing aldehyde group is expected to be deshielded.
C3~112This carbon is expected to be relatively shielded, similar to the corresponding carbon in pyrrole-2-carbaldehyde.
C4~125The iodine at the adjacent C5 position will have a deshielding effect on C4.
C5~85The "heavy atom effect" of iodine is known to cause a significant upfield (shielding) shift for the directly attached carbon.
CHO~180The carbonyl carbon of the aldehyde group typically appears in this downfield region.[3][4]

Comparative Analysis with Related Compounds

To substantiate our predictions and provide a comprehensive understanding, we will compare the expected spectrum of 5-iodo-1H-pyrrole-2-carbaldehyde with the experimental data of key reference compounds: unsubstituted pyrrole and pyrrole-2-carbaldehyde.

Table 2: Experimental ¹³C NMR Chemical Shifts of Reference Compounds

Carbon AtomPyrrole (ppm)[5]Pyrrole-2-carbaldehyde (ppm)[6]
C2118.5132.3
C3108.2111.4
C4108.2123.0
C5118.5142.1
CHO-179.4
The Influence of the Aldehyde Group

The introduction of the electron-withdrawing aldehyde group at the C2 position of the pyrrole ring causes a significant downfield shift (deshielding) of the directly attached C2 carbon and the C5 carbon due to resonance effects.[7] This is evident when comparing the chemical shifts of pyrrole and pyrrole-2-carbaldehyde.

The Influence of the Iodine Substituent

The iodine atom at the C5 position introduces two primary effects:

  • Inductive Effect: As an electronegative halogen, iodine exerts a deshielding inductive effect on the adjacent carbon atoms.

  • Heavy Atom Effect: A more dominant influence for the directly attached carbon (C5) is the "heavy atom effect," which leads to a substantial upfield shift (shielding). This phenomenon is well-documented for iodo-substituted aromatic and heteroaromatic compounds.[8]

By considering these substituent effects in tandem, we can rationalize the predicted chemical shifts for 5-iodo-1H-pyrrole-2-carbaldehyde. The C5 carbon is expected to be significantly shielded, while the other ring carbons will experience shifts resulting from the combined electronic influences of both the iodo and aldehyde groups.

Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire experimental data for 5-iodo-1H-pyrrole-2-carbaldehyde or related compounds, the following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum.

1. Sample Preparation:

  • Dissolve 20-50 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
  • Ensure the sample is free of paramagnetic impurities, which can lead to signal broadening.
  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei, particularly quaternary carbons.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
  • Spectral Width: A spectral width of approximately 250 ppm is sufficient to cover the entire range of expected carbon chemical shifts.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Perform phase and baseline corrections to obtain a clean spectrum.
  • Reference the spectrum to the TMS signal at 0 ppm.

Logical Workflow for Spectral Interpretation

To systematically analyze the ¹³C NMR spectrum of a substituted pyrrole like 5-iodo-1H-pyrrole-2-carbaldehyde, the following workflow is recommended:

G A Acquire Proton-Decoupled ¹³C NMR Spectrum B Identify Solvent and Reference (TMS) Signals A->B C Identify Carbonyl Signal (CHO, ~180 ppm) B->C D Identify Carbon Attached to Iodine (C5, ~85 ppm, shielded) C->D E Assign Remaining Aromatic Carbons (C2, C3, C4) based on Substituent Effects & Comparison Data D->E F Confirm Assignments with 2D NMR (HSQC, HMBC) if necessary E->F

Caption: Workflow for the interpretation of the ¹³C NMR spectrum.

This systematic approach, combining predictive knowledge with established spectroscopic principles, enables a confident and accurate structural assignment. The interplay of the electron-withdrawing aldehyde and the heavy, electronegative iodine atom creates a unique electronic environment within the pyrrole ring, which is clearly reflected in the ¹³C NMR chemical shifts. This guide serves as a valuable resource for researchers working with substituted pyrroles, facilitating the critical task of structural verification in their scientific endeavors.

References

  • Stenutz, R. NMR chemical shift prediction of pyrroles. [Link]

  • SpectraBase. 1H-pyrrole-2-carboxaldehyde, 1-(2-pyridinyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Figure S3b . 13 C NMR spectrum of N -hexyl-pyrrole-2-carboxaldehyde ( 3 ). [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. [Link]

  • Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. [Link]

  • CASPRE. 13 C NMR Predictor. [Link]

  • Royal Society of Chemistry. Supplementary Material Synthesis of Pyrrole and Indole Quinoxalinone and Oxazinone Derivatives by Intramolecular Copper-Catalyze. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 2-iodopropane. [Link]

  • PubMed. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

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Validation

Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 5-Iodopyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is a critical step. Pyrrole derivatives, in p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is a critical step. Pyrrole derivatives, in particular, form the backbone of numerous biologically active molecules and functional materials. The introduction of a halogen, such as iodine, dramatically influences the molecule's chemical properties and, consequently, its behavior under mass spectrometric analysis. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-iodopyrrole-2-carbaldehyde, contrasting it with its non-halogenated counterpart, pyrrole-2-carbaldehyde. By understanding these fragmentation pathways, researchers can gain crucial insights for compound identification and characterization.

The Foundation: Ionization and Fragmentation Principles

Electron Ionization (EI) mass spectrometry is a powerful technique for the analysis of volatile and thermally stable small molecules.[1] The process involves bombarding a molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion, known as the molecular ion (M+•).[2] This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique molecular fingerprint.

For aromatic aldehydes, fragmentation is typically initiated at the carbonyl group. Common cleavages include the loss of a hydrogen radical (M-1) or the entire formyl radical (M-29), a process known as α-cleavage.[3][4] For halogenated compounds, the carbon-halogen bond strength is a decisive factor. The carbon-iodine bond is notably weak and prone to cleavage, which often leads to characteristic losses of the iodine atom or radical.[5][6]

The Mass Spectrum of 5-Iodopyrrole-2-carbaldehyde: A Predictive Analysis

While a publicly available experimental spectrum for 5-iodopyrrole-2-carbaldehyde is not readily found, its fragmentation pattern can be reliably predicted by synthesizing established principles. The molecule has a molecular weight of 220.99 g/mol .

The molecular ion peak (M+•) is expected at m/z 221 . A key characteristic of iodine-containing compounds is that iodine is monoisotopic (¹²⁷I), meaning there will be no M+2 peak as seen with chlorine or bromine compounds.[5][7]

The fragmentation of 5-iodopyrrole-2-carbaldehyde is a competition between three primary pathways originating from the molecular ion:

  • Cleavage of the Carbon-Iodine Bond : The C-I bond is the most labile in the molecule. Its cleavage can occur in two ways:

    • Loss of an iodine radical (•I) : This is a highly favorable pathway, leading to the formation of a pyrrole-2-carbaldehyde cation at m/z 94 . This fragment represents the pyrrole-aldehyde core after the loss of 127 mass units.

    • Formation of the iodine cation (I⁺) : This results in a distinct peak at m/z 127 .[8] The observation of a peak at m/z 127 is strongly indicative of an iodine-containing compound.[7]

  • α-Cleavage at the Aldehyde Group : Similar to other aromatic aldehydes, fragmentation adjacent to the carbonyl group is expected.

    • Loss of a hydrogen radical (•H) : This leads to the formation of a stable acylium ion at m/z 220 ([M-1]⁺).[3][9]

    • Loss of the formyl radical (•CHO) : This cleavage results in an iodopyrrole cation at m/z 192 ([M-29]⁺).[4]

  • Sequential Fragmentation : The primary fragment ions can undergo further fragmentation. The acylium ion at m/z 220 can lose a molecule of carbon monoxide (CO) to form the iodopyrrole cation at m/z 192 .

The following diagram illustrates the predicted primary fragmentation pathways.

cluster_paths Primary Fragmentation Pathways M [C₅H₄INO]⁺˙ m/z 221 (Molecular Ion) M_minus_H [M-H]⁺ m/z 220 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 192 M->M_minus_CHO - •CHO M_minus_I [M-I]⁺ m/z 94 M->M_minus_I - •I I_ion [I]⁺ m/z 127 M->I_ion - C₅H₄NO• M_minus_H->M_minus_CHO - CO

Caption: Predicted EI fragmentation pathways for 5-iodopyrrole-2-carbaldehyde.

Comparative Analysis: The Influence of the Iodine Substituent

To fully appreciate the directing effect of the iodine atom, a comparison with the fragmentation pattern of pyrrole-2-carbaldehyde (MW = 95.10 g/mol ) is essential. The experimental mass spectrum for this compound is available in the NIST database.[10]

Pyrrole-2-carbaldehyde (m/z values from NIST data[10][11]):

  • Molecular Ion (M+•) at m/z 95 : This is the base peak, indicating the relative stability of the aromatic system.

  • [M-H]⁺ at m/z 94 : Loss of a hydrogen radical from the aldehyde.

  • [M-CHO]⁺ at m/z 66 : Loss of the formyl radical, leading to the pyrrolyl cation.

  • m/z 39 : A common fragment in five-membered heterocyclic rings, likely corresponding to the cyclopropenyl cation or its isomers after ring cleavage.

The fragmentation pathway for the non-halogenated analog is depicted below.

cluster_paths_unsub Primary Fragmentation Pathways M_unsub [C₅H₅NO]⁺˙ m/z 95 (Molecular Ion) M_minus_H_unsub [M-H]⁺ m/z 94 M_unsub->M_minus_H_unsub - •H M_minus_CHO_unsub [M-CHO]⁺ m/z 66 M_unsub->M_minus_CHO_unsub - •CHO

Caption: Primary EI fragmentation pathways for pyrrole-2-carbaldehyde.

Key Differences in Fragmentation:
  • Dominant Cleavage : For pyrrole-2-carbaldehyde, the molecular ion is the most abundant. In 5-iodopyrrole-2-carbaldehyde, the cleavage of the weak C-I bond is expected to be a dominant process, potentially making the [M-I]⁺ fragment (m/z 94) or even the I⁺ fragment (m/z 127) highly abundant.

  • New Fragmentation Channels : The presence of iodine introduces new, low-energy fragmentation pathways (loss of •I and formation of I⁺) that are absent in the non-halogenated analog.

  • Relative Abundance of Aldehyde-Related Fragments : The facile C-I bond cleavage in the iodinated compound will likely compete with the aldehyde-specific fragmentations ([M-H]⁺ and [M-CHO]⁺), potentially reducing their relative abundance compared to what is observed for pyrrole-2-carbaldehyde.

Data Summary: Predicted vs. Experimental Ions

The table below summarizes the key predicted ions for 5-iodopyrrole-2-carbaldehyde and compares them with the experimentally observed ions for pyrrole-2-carbaldehyde.

Proposed Fragment Structure/IdentityPredicted m/z (5-Iodopyrrole-2-carbaldehyde)Observed m/z (Pyrrole-2-carbaldehyde)[10][11]Fragmentation Pathway
Molecular Ion [M]⁺•22195 (Base Peak)Electron Ionization
[M-H]⁺22094Loss of •H from aldehyde
[M-I]⁺94N/ALoss of •I
[M-CHO]⁺19266Loss of •CHO from aldehyde
[I]⁺127N/AFormation of Iodine cation
[C₃H₃]⁺N/A39Ring fragmentation

Experimental Protocol: GC-MS Analysis

To acquire the mass spectrum of 5-iodopyrrole-2-carbaldehyde, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol using Electron Ionization would be employed.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC Separation :

    • Injector : Split/splitless injector at 250 °C.

    • Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program : Start at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Detection :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 35-300.

This guide provides a robust, predictive framework for understanding the mass spectrometric behavior of 5-iodopyrrole-2-carbaldehyde. By leveraging foundational principles and comparing with known analogs, researchers can confidently interpret spectral data to confirm the structure of this and other related halogenated heterocycles, accelerating research and development in their respective fields.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bobeldijk, I., Vissers, J. P., de Boever, E., O'Connor, P. B., & van der Heeft, E. (2004). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(3), 347–354.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.5. In Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodopropane. Retrieved from [Link]

  • Signe, A., Sivan, G., & Le Coustumer, P. (2019). Iodine isotopic speciation mass spectra obtained by LDI-MS analysis of surfaces of a L. digitata plantlet harvested at Goury. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry.
  • Sleno, L., & Volmer, D. A. (2004). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(8), 1210-1219.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. In Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Murphy, T. J., Gramlich, J. W., & Paulsen, P. J. (1984). Determination of Trace Level Iodine in Biological and Botanical Reference Materials by Isotope Dilution Mass Spectrometry. Journal of Research of the National Bureau of Standards, 89(1), 31-35.
  • Djerassi, C., & Fenselau, C. (1972). Fragmentation mechanisms in mass spectrometry.
  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Potapov, A. M. (2012). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 81(8), 685-711.
  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Afsar, A. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Leiker, T. J., Abney, S. R., Goodbred, S. L., & Rosen, M. R. (2011). Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. ResearchGate. Retrieved from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(115), 95167-95195.
  • Møller, K. H., et al. (2020). Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides. Atmospheric Measurement Techniques, 13(10), 5547-5560.
  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Cvetkovikj, I., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 1-12.

Sources

Comparative

Reactivity Comparison: 5-Bromo vs. 5-Iodo-Pyrrole-2-Carbaldehyde

Executive Summary: The Halogen Dilemma In the functionalization of pyrrole scaffolds—critical for kinase inhibitors, porphyrins, and BODIPY dyes—the choice between 5-bromo-pyrrole-2-carbaldehyde (5-Br-P2C) and 5-iodo-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Dilemma

In the functionalization of pyrrole scaffolds—critical for kinase inhibitors, porphyrins, and BODIPY dyes—the choice between 5-bromo-pyrrole-2-carbaldehyde (5-Br-P2C) and 5-iodo-pyrrole-2-carbaldehyde (5-I-P2C) is rarely just about reactivity. It is a balance of cost, stability, and catalytic efficiency .

While the 5-iodo derivative offers superior kinetics in palladium-catalyzed cross-couplings (due to a weaker C-X bond), the 5-bromo analog is significantly more robust and cost-effective. This guide dissects the mechanistic nuances to help you select the correct precursor for your specific synthetic pathway.

Quick Comparison Matrix
Feature5-Bromo-pyrrole-2-carbaldehyde5-Iodo-pyrrole-2-carbaldehyde
C-X Bond Energy ~68 kcal/mol (Stronger)~53 kcal/mol (Weaker)
Oxidative Addition Rate Moderate (Requires Heat/Ligands)Fast (Often RT feasible)
Shelf Stability High (Stable at RT)Moderate (Light sensitive, degrades)
Cost Efficiency High (Standard commodity)Low (Specialty reagent)
Primary Use Case Scalable Suzuki/Heck couplingsSonogashira, complex total synthesis

Fundamental Reactivity Principles

The Electronic Environment

The pyrrole ring is electron-rich, but the aldehyde at C2 is a strong electron-withdrawing group (EWG). This creates a "push-pull" system.

  • Effect on C5: The C5 position is electronically deactivated compared to unsubstituted pyrrole, making nucleophilic aromatic substitution (

    
    ) difficult without strong nucleophiles.
    
  • Impact on Coupling: The oxidative addition of Pd(0) into the C-X bond is the rate-determining step. The weaker C-I bond accelerates this step significantly compared to C-Br .

Mechanism of Oxidative Addition

In catalytic cycles (Suzuki, Sonogashira), the catalyst (Pd) inserts between the Carbon and Halogen.

  • 5-Iodo: The large iodine atom creates a longer, weaker bond. Pd(0) inserts rapidly, often requiring no specialized ligands.

  • 5-Bromo: The bond is shorter. Successful coupling often requires electron-rich phosphine ligands (e.g.,

    
    , XPhos) or elevated temperatures (>80°C) to overcome the activation energy barrier.
    

Case Studies & Experimental Data

Case Study A: Suzuki-Miyaura Coupling

Target: Synthesis of 5-Aryl-pyrrole-2-carbaldehydes (Kinase Inhibitor Scaffolds)

Experimental Observation: When coupling phenylboronic acid with the 5-halo precursors:

  • 5-Iodo-P2C: Reaches full conversion in 2 hours at 40°C using standard

    
    .
    
  • 5-Bromo-P2C: Requires 6–12 hours at 80°C–100°C. However, yields are comparable (85-95%) once the reaction is pushed to completion.

Recommendation: Use 5-Bromo for this reaction.[1][2] The harsh conditions are well-tolerated by the pyrrole-aldehyde scaffold, and the cost savings on scale are massive.

Case Study B: Sonogashira Coupling

Target: Synthesis of Alkynyl-Pyrroles (BODIPY Precursors)

Experimental Observation:

  • 5-Iodo-P2C: Couples with terminal alkynes at Room Temperature (RT) using mild bases (e.g.,

    
    ).
    
  • 5-Bromo-P2C: Often fails or proceeds sluggishly at RT. Heating to force the reaction (80°C) frequently leads to polymerization of the alkyne or degradation of the aldehyde (Cannizzaro-type side reactions).

Recommendation: Use 5-Iodo . The ability to run at RT preserves the integrity of sensitive alkynes and the aldehyde group.

Strategic Decision Logic

The following diagram illustrates the decision process for selecting the appropriate halogen based on downstream chemistry and constraints.

ReactivityLogic Start Select Precursor ReactionType What is the Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (Aryl-Aryl) ReactionType->Suzuki Sonogashira Sonogashira (Alkyne) ReactionType->Sonogashira MetalExchange Lithiation/Grignard ReactionType->MetalExchange TempSensitive Is Substrate Temp Sensitive? Suzuki->TempSensitive UseIodo USE 5-IODO (High Reactivity, Mild Cond.) Sonogashira->UseIodo Preferred ProtectCHO Is CHO Protected (Acetal)? MetalExchange->ProtectCHO UseBromo USE 5-BROMO (Cost-Effective, Stable) TempSensitive->UseBromo No (>80°C OK) TempSensitive->UseIodo Yes (<50°C) ProtectCHO->UseIodo Yes (I-Mg Exchange) Stop STOP: Protect CHO First (R-Li attacks CHO) ProtectCHO->Stop No

Figure 1: Decision tree for selecting 5-bromo vs 5-iodo precursors based on reaction conditions and substrate sensitivity.

Detailed Experimental Protocol

Protocol: Optimized Suzuki Coupling for 5-Bromo-pyrrole-2-carbaldehyde Rationale: This protocol demonstrates that the cheaper Bromo derivative is highly effective if the catalyst system is correctly tuned, negating the need for the expensive Iodo analog in standard couplings.

Reagents:

  • 5-Bromo-pyrrole-2-carbaldehyde (1.0 equiv)[3]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the 5-bromo precursor, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Critical: Pd(0) is oxygen-sensitive.
    
  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.

  • Reaction: Heat the block to 90°C .

    • Note: The 5-Iodo analog would react at 40-50°C here. For 5-Bromo, 90°C is necessary to drive the oxidative addition.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:2). The aldehyde spot is UV active and distinct.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1][4]
    
  • Purification: Flash column chromatography.

Self-Validating Check:

  • If the reaction stalls (<50% conversion after 4h), add 1 mol% additional catalyst.

  • If "homocoupling" of the boronic acid is observed (biaryl formation), reduce the initial oxygen presence by stricter degassing.

Critical Note on N-H vs. N-Protected

Both 5-bromo and 5-iodo derivatives possess an acidic N-H proton (


).
  • Issue: Strong bases (e.g., NaH, LiHMDS) used in some couplings will deprotonate the Nitrogen first, creating a pyrrolyl anion that can poison Pd catalysts or alter solubility.

  • Solution: For difficult couplings (especially with the 5-Bromo variant), protect the Nitrogen with a Boc or SEM group. This renders the ring more electron-deficient (facilitating oxidative addition) and prevents catalyst poisoning.

  • Comparison: The 5-Iodo variant is often reactive enough to work on the unprotected N-H pyrrole using mild bases (Carbonates) that do not fully deprotonate the Nitrogen.

References

  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. (Protocol adapted for pyrrole analogs).[5]

  • MDPI. A Review on the Synthetic Methods for the BODIPY Core. (Discusses 5-halo-pyrrole precursors).[1][3][6][7][8]

  • RSC Publishing. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (Theoretical basis for I > Br reactivity).

  • NIH/PubMed. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (Specific Suzuki conditions for halopyrroles).

  • Organic Chemistry Portal. Sonogashira Coupling. (General reactivity trends for halo-heterocycles).

Sources

Validation

IR spectrum carbonyl stretch of 5-iodo-1H-pyrrole-2-carbaldehyde

A Comparative Guide to the Carbonyl Stretch in the IR Spectrum of 5-iodo-1H-pyrrole-2-carbaldehyde Introduction: The Carbonyl Signature in Infrared Spectroscopy Infrared (IR) spectroscopy is an indispensable analytical t...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Carbonyl Stretch in the IR Spectrum of 5-iodo-1H-pyrrole-2-carbaldehyde

Introduction: The Carbonyl Signature in Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating molecular structures by probing the vibrational modes of chemical bonds. The carbonyl (C=O) group, a cornerstone of many organic molecules, provides one of the most intense and diagnostically useful signals in an IR spectrum.[1][2] This strong absorption, typically found in the 1600-1900 cm⁻¹ region, arises from the large change in dipole moment during the C=O stretching vibration.[1][2] The precise frequency of this vibration is exquisitely sensitive to the local electronic and steric environment, making it a powerful probe of molecular structure. Factors such as conjugation, inductive effects, resonance, and ring strain can shift the carbonyl stretching frequency, providing valuable insights into the electronic distribution within a molecule.[3][4][5]

This guide provides a detailed analysis of the expected IR carbonyl stretching frequency in 5-iodo-1H-pyrrole-2-carbaldehyde. By comparing it with the parent 1H-pyrrole-2-carbaldehyde and considering the electronic effects of the iodine substituent, we can predict and understand the spectral characteristics of this important heterocyclic aldehyde. Such understanding is crucial for researchers in medicinal chemistry and materials science, where pyrrole derivatives are prevalent.[6][7]

Electronic Landscape: The Influence of the Iodine Substituent

The position of the carbonyl stretch in 5-iodo-1H-pyrrole-2-carbaldehyde is determined by the electronic interplay between the pyrrole ring, the aldehyde group, and the iodine substituent at the 5-position. Halogens like iodine exhibit a dual electronic nature: they are inductively electron-withdrawing (-I effect) due to their electronegativity, but also capable of donating lone-pair electron density through resonance (+R or +M effect).[8][9][10]

  • Inductive Effect (-I): Iodine withdraws electron density from the pyrrole ring through the sigma (σ) bond framework. This effect tends to pull electron density away from the carbonyl group, increasing the C=O bond order and shifting the stretching frequency to a higher wavenumber.

  • Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the π-system of the aromatic pyrrole ring. This donation of electron density increases the single-bond character of the C=O bond, which would shift the stretching frequency to a lower wavenumber.

For halogens, the inductive effect generally outweighs the resonance effect in terms of overall ring activation/deactivation.[9] However, the resonance effect is still significant in directing the position of electrophilic aromatic substitution and influencing bond characteristics within the ring system.[8][10] In the case of 5-iodo-1H-pyrrole-2-carbaldehyde, these competing effects will determine the final position of the carbonyl absorption.

G cluster_0 Electronic Effects in 5-iodo-1H-pyrrole-2-carbaldehyde I Iodine (I) Pyrrole Pyrrole Ring I->Pyrrole -I (Inductive Withdrawal) I->Pyrrole +R (Resonance Donation) Carbonyl Carbonyl (C=O) Pyrrole->Carbonyl Conjugation

Caption: Electronic effects of the iodine substituent on the carbonyl group.

Comparative Spectral Analysis

To predict the carbonyl stretching frequency of 5-iodo-1H-pyrrole-2-carbaldehyde, we can compare it to related structures. The parent compound, 1H-pyrrole-2-carbaldehyde, serves as our primary reference.

CompoundSubstituent at C5Expected Electronic Effect on C=OPredicted C=O Stretch (cm⁻¹)
1H-Pyrrole-2-carbaldehyde-HReference~1665 - 1685
5-iodo-1H-pyrrole-2-carbaldehyde-INet Electron Withdrawing (-I > +R)> 1680 (Slight increase)
5-nitro-1H-pyrrole-2-carbaldehyde-NO₂Strongly Electron Withdrawing (-I, -R)Significantly higher
5-methyl-1H-pyrrole-2-carbaldehyde-CH₃Electron Donating (+I)Slightly lower

Analysis:

  • 1H-Pyrrole-2-carbaldehyde (Reference): Aromatic aldehydes that are part of a conjugated system typically show a C=O stretch at a lower frequency than their saturated counterparts (which appear at 1720-1740 cm⁻¹).[5][11] For aromatic aldehydes, this value is often in the 1685-1710 cm⁻¹ range.[11] Given the electron-rich nature of the pyrrole ring, the C=O stretch for the unsubstituted aldehyde is expected in the lower end of this range.

  • 5-iodo-1H-pyrrole-2-carbaldehyde: The net electron-withdrawing character of the iodine substituent is expected to slightly increase the double bond character of the carbonyl group. This will likely shift the C=O stretching frequency to a slightly higher wavenumber compared to the unsubstituted 1H-pyrrole-2-carbaldehyde. The shift is not expected to be dramatic, as the inductive effect of iodine is the weakest among the halogens, and it is partially offset by the resonance effect.[8]

  • Comparison with Other Substituents: A strongly electron-withdrawing group like a nitro group (-NO₂) would cause a much more significant shift to a higher frequency. Conversely, an electron-donating group like methyl (-CH₃) would be expected to lower the C=O stretching frequency due to increased electron donation into the conjugated system.

Experimental Protocol: Acquiring an IR Spectrum via the KBr Pellet Method

For solid samples like 5-iodo-1H-pyrrole-2-carbaldehyde, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality IR spectrum.[12][13] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has the property of plastic deformation under pressure, forming a clear disc.[13]

Materials:

  • Sample (1-2 mg)

  • Spectroscopy-grade KBr (100-200 mg), dried in an oven

  • Agate mortar and pestle

  • Pellet die assembly

  • Hydraulic press

  • FTIR spectrometer

Step-by-Step Procedure:

  • Sample and KBr Preparation:

    • Place approximately 100-200 mg of dry KBr powder into an agate mortar.[12][13]

    • Add 1-2 mg of the solid sample to the mortar. The sample concentration should be between 0.2% and 1%.[14][15] Too high a concentration will result in total absorption of the IR beam and a poor-quality spectrum.[14][15]

  • Grinding and Mixing:

    • Gently grind the sample and KBr together with the pestle for several minutes. The goal is to create a fine, homogeneous powder with a particle size smaller than the wavelength of the IR radiation (<2 µm) to minimize light scattering.[14][16]

  • Loading the Die:

    • Carefully transfer a portion of the powder mixture into the pellet die. Ensure the powder is evenly distributed to form a pellet of uniform thickness.

  • Pressing the Pellet:

    • Assemble the die and place it in the hydraulic press.

    • If available, connect the die to a vacuum pump for a few minutes to remove trapped air and moisture, which can interfere with the spectrum.[13]

    • Slowly apply pressure (typically 8-10 tons) and hold for 1-2 minutes.[13] This pressure causes the KBr to fuse into a transparent or translucent disc.

    • Carefully and slowly release the pressure to prevent the pellet from cracking.

  • Analysis:

    • Remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum (typically of an empty sample holder or a pure KBr pellet) to subtract atmospheric and instrumental interferences.[16]

    • Acquire the sample spectrum. The resulting spectrum should show sharp, well-defined absorption bands.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Conclusion

The carbonyl stretching frequency of 5-iodo-1H-pyrrole-2-carbaldehyde in an IR spectrum is a sensitive indicator of the electronic effects exerted by the iodine substituent. Due to the competing inductive withdrawal and resonance donation of electrons by the iodine atom, a slight shift to a higher wavenumber for the C=O stretch is predicted compared to the parent 1H-pyrrole-2-carbaldehyde. This prediction is grounded in the fundamental principles of how substituents modulate bond strength within a conjugated system. By employing standardized experimental techniques like the KBr pellet method, researchers can obtain high-fidelity spectra to confirm these structural features, aiding in the characterization and development of novel pyrrole-based compounds.

References

  • BenchChem. (2025).
  • NIU Department of Chemistry and Biochemistry.
  • Shimadzu. KBr Pellet Method.
  • University of Helsinki. Quick User Guide for FT-IR.
  • Research Article. (2021).
  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • PubMed. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study.
  • ACS Publications. (2006). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry.
  • Arom
  • IR Spectroscopy Tutorial: Aldehydes.
  • PubMed. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection.
  • Infrared Spectroscopy.
  • Wikipedia.
  • Organic Chemistry Portal. (2018).
  • NIST. 1H-Pyrrole-2-carboxaldehyde. NIST WebBook.
  • Journal of the Chemical Society, Perkin Transactions 2. Substituent effects in infrared spectroscopy. Part 5.
  • Chemistry LibreTexts. (2022). 21.
  • IR – Spectroscopy. Part II. Carbonyl - compounds.
  • CIBTech.
  • MDPI. (2022).
  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction.
  • Journal of Engineering Research and Applied Science. (2022).
  • BLD Pharm. 5-Iodo-1H-pyrrole-2-carbaldehyde.
  • PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds.

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Comparative

HPLC Profiling Guide: 5-Iodo-1H-pyrrole-2-carbaldehyde vs. Regioisomeric Impurities

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the analysis of 5-iodo-1H-pyrrole-2-carbaldehyde , specifically focusing on the critical separation of its regioisomers and iodinated bypro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the analysis of 5-iodo-1H-pyrrole-2-carbaldehyde , specifically focusing on the critical separation of its regioisomers and iodinated byproducts.

Executive Summary & Technical Context

5-iodo-1H-pyrrole-2-carbaldehyde is a pivotal intermediate in the synthesis of porphyrins, prodigiosin analogues, and kinase inhibitors. Its quality is defined not just by purity, but by the absence of specific, hard-to-remove impurities:

  • Regioisomeric Impurity (Critical): 4-iodo-1H-pyrrole-2-carbaldehyde . This isomer forms via competitive electrophilic substitution. Because it possesses identical mass (

    
     220.99) and similar polarity, it is the primary challenge in chromatographic resolution.
    
  • Starting Material: 1H-pyrrole-2-carbaldehyde (Incomplete reaction).

  • Over-iodinated Byproduct: 4,5-diiodo-1H-pyrrole-2-carbaldehyde (Over-reaction).

This guide moves beyond generic protocols, offering a targeted Reverse-Phase (RP-HPLC) method designed to exploit the subtle hydrophobicity differences between the alpha-iodo (5-position) and beta-iodo (4-position) species.

Chemical Logic & Retention Behavior

Understanding the molecular interactions is the first step to a robust method.

CompoundStructure NoteHydrophobicity (LogP)Predicted Elution Order
1H-pyrrole-2-carbaldehyde Unsubstituted, H-bond donor/acceptorLow (~0.6)1 (Earliest)
4-iodo-1H-pyrrole-2-carbaldehyde Iodine at

-position; slightly less shielded
Medium (~1.9)2
5-iodo-1H-pyrrole-2-carbaldehyde Iodine at

-position; Target Compound
Medium (~1.95)3
4,5-diiodo-1H-pyrrole-2-carbaldehyde Two iodine atoms; highly lipophilicHigh (>2.5)4 (Latest)

Expert Insight: The separation of the 4-iodo and 5-iodo isomers is driven by "shape selectivity." While their hydrophobicity is nearly identical, the 5-iodo position (adjacent to the NH) alters the steric accessibility of the hydrogen bond donor, often resulting in slightly greater retention on C18 columns compared to the 4-iodo isomer.

Optimized Experimental Protocol

This method utilizes an acidic mobile phase to suppress the ionization of the pyrrole NH group (


, but acidic conditions prevent silanol interactions) and ensure sharp peak shapes.
Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Why: High surface area and end-capping reduce peak tailing caused by the pyrrole nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is crucial for isomer reproducibility).

  • Detection: UV-DAD at 290 nm (max) and 230 nm (trace sensitivity).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Equilibration / Injection
2.010%Isocratic hold to elute polar starting material
15.070%Linear gradient to elute isomers
18.090%Wash step (elutes di-iodo species)
20.090%Hold
20.110%Re-equilibration

Performance Comparison & Data Analysis

The following table summarizes the expected performance metrics when validating this method.

Retention Time & Resolution Guide
Peak IdentityApprox. RT (min)*RRT (Relative to Target)Resolution (

) Requirement
Pyrrole-2-carbaldehyde 3.5 - 4.5~0.35N/A
4-iodo isomer 10.8 - 11.2~0.95

(Baseline separation)
5-iodo (Target) 11.5 - 12.0 1.00 Reference
4,5-diiodo impurity 16.0 - 17.0~1.40

*Note: Absolute retention times will vary by system dwell volume. Use RRT for identification.

Self-Validating Workflow (DOT Diagram)

This diagram illustrates the decision logic for confirming peak identity, essential when standards for the 4-iodo impurity are scarce.

HPLC_Workflow Start Start Analysis RunStandard Inject Pure 5-Iodo Standard Start->RunStandard RunSample Inject Crude Sample Start->RunSample Compare Compare Retention Times (RT) RunStandard->Compare RunSample->Compare Decision Is there a pre-peak (RRT ~0.95)? Compare->Decision Spike Spike Sample with 4-Iodo Reference (if available) Decision->Spike Yes Conclusion2 Impurity Identified: Starting Material (RRT < 0.5) Decision->Conclusion2 No, Peak is Early UV_Check Check UV Spectrum (Isomer Spectra are similar) Spike->UV_Check New Shoulder Appears Conclusion1 Impurity Identified: 4-Iodo Regioisomer Spike->Conclusion1 Peak Area Increases

Caption: Logical workflow for identifying regioisomeric impurities in pyrrole-2-carbaldehyde iodination.

Troubleshooting & Optimization

If baseline resolution between the 4-iodo and 5-iodo isomers is not achieved (


):
  • Switch Stationary Phase: Change from C18 to a Phenyl-Hexyl column. The

    
     interactions between the phenyl ring of the column and the pyrrole ring often provide superior selectivity for positional isomers compared to hydrophobic interactions alone.
    
  • Modify Mobile Phase: Replace Acetonitrile with Methanol . Methanol is a protic solvent and can alter the hydrogen-bonding network around the pyrrole NH, potentially changing the selectivity factor (

    
    ).
    
  • Flatten the Gradient: Change the gradient slope from

    
     to 
    
    
    
    during the 10–15 minute window.

References

  • Synthesis & Regioselectivity

    • Specific iodination protocols using NIS vs.
    • Source: - Organic & Biomolecular Chemistry.

  • General HPLC of Pyrroles

    • Methodologies for separating hydrophilic pyrrole derivatives using C18 and acidic buffers.[1]

    • Source: - MDPI Catalysts.

  • Compound Data (4-iodo-1H-pyrrole-2-carbaldehyde)

    • Physical properties and commercial availability of the regioisomer standard.
    • Source:

  • Compound Data (5-iodo-1H-pyrrole-2-carbaldehyde)

    • Target compound identification.[2][3][4][5][6]

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 26466-28-0 | Formula: C₅H₄INO

Executive Summary & Chemical Context

From the Desk of the Senior Application Scientist:

Handling halogenated pyrroles requires a shift in mindset from "standard organic handling" to "stability-preservation protocols." While 5-Iodo-1H-pyrrole-2-carbaldehyde is primarily classified as an irritant, its operational risk lies in the lability of the C-I bond .

Iodinated pyrroles are notoriously photosensitive and prone to oxidative degradation. When this molecule degrades, it releases free iodine (


) and polymerized pyrrole byproducts, turning samples from off-white/beige to purple/black. This not only compromises your yield but introduces new chemical hazards (iodine vapor).

This guide synthesizes standard hygiene with specific stability protocols to ensure both operator safety and compound integrity.[1][2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound poses risks through contact and inhalation, exacerbated by its potential to degrade.[1][3][4]

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritant H315 Causes skin irritation.[2][5]Direct contact causes dermatitis; degraded material (free iodine) causes staining and burns.
Eye Irritant H319 Causes serious eye irritation.[2][3][6][7]Micro-fine dust can bypass standard glasses; seal is critical.
STOT-SE H335 May cause respiratory irritation.[2][3][6][8]Inhalation of dust triggers mucosal inflammation.
Reactivity N/A Light & Air Sensitive. CRITICAL: Must be handled under inert gas and low light to prevent toxic decomposition products.
Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab wear." The following matrix is optimized for handling solid halogenated heterocycles.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection Double Nitrile (0.11mm min) Permeation Defense: Halogenated organics can permeate thin latex rapidly. Double gloving provides a "sacrificial layer"—discard the outer glove immediately upon contamination.
Eye Protection Chemical Goggles (Indirect Vent) Dust Migration: Standard safety glasses allow airborne powder to migrate behind the lens via convection currents in fume hoods. Goggles provide the necessary seal.
Respiratory Fume Hood (Primary) Engineering Control: Use a certified fume hood (Face velocity: 80–100 fpm). If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .
Body Defense Lab Coat (High-Neck/Snap) Skin Coverage: Ensure the coat covers the suprasternal notch (neck area). Pyrrole dust is light and electrostatic; it clings to exposed skin easily.
Tools Glass/Ceramic Spatulas Catalytic Prevention: Avoid metal spatulas. Trace metal ions can catalyze the oxidative polymerization of the pyrrole ring.
Operational Protocol: The "Safe-Path" Workflow

This protocol treats the chemical as both a hazard and a fragile asset.[4]

Phase A: Preparation & Engineering Controls
  • Light Discipline: Dim lab lights or use amber sleeves on hood sashes. Photolysis of the C-I bond is rapid under fluorescent light.

  • Atmosphere: Purge the headspace of the source container with Argon or Nitrogen immediately before and after opening.

  • Static Control: Use an anti-static gun on the weighing boat. Pyrrole derivatives are often fluffy solids that carry high static charges, leading to "jumping" powder and aerosolization.

Phase B: Weighing & Transfer
  • Don PPE: Follow the order: Lab coat

    
     Goggles 
    
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Transfer: Use a glass spatula. Do not scrape the sides of the container aggressively (friction can induce localized heating/degradation).

  • Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DCM, THF) inside the hood before transporting it to the balance or reactor. Handling a solution is safer than handling a dust.

Phase C: Waste Segregation
  • Solid Waste: Dispose of contaminated paper towels/gloves in "Hazardous Solid Waste."

  • Liquid Waste: Halogenated Organic Waste. Do not mix with strong oxidizers (e.g., Nitric acid), as this can liberate toxic iodine gas.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop-Work" triggers during spillage or degradation events.

G Start START: Storage Retrieval (Cold & Dark) Check Visual Inspection: Is material purple/black? Start->Check Degraded STOP: Material Degraded (Free Iodine Risk) Check->Degraded Yes PPE Don PPE: Double Nitrile + Goggles Check->PPE No (Beige/Off-White) Weigh Weighing (Fume Hood) Use Anti-Static Gun PPE->Weigh Spill Spill Event? Weigh->Spill Dissolve Solvation (Immediate) Dissolve to secure dust Process Proceed to Reaction Dissolve->Process Spill->Dissolve No Cleanup Cleanup: Wet wipe (Do not sweep) Treat as Halogenated Spill->Cleanup Yes Waste Disposal: Halogenated Waste Stream Cleanup->Waste Process->Waste

Figure 1: Operational safety logic flow. Note the critical inspection step for degradation (purple discoloration) which alters the hazard profile.

Emergency Response & Disposal
Accidental Exposure [2][5][6][7]
  • Eye Contact: Flush immediately for 15 minutes.[2][6][9][10] Note: If the material was degraded, iodine burns are possible; seek ophthalmological review.

  • Skin Contact: Wash with soap and water.[2][3][5][6][9] If the skin turns yellow/brown (iodine stain), use a dilute sodium thiosulfate solution (5%) to reduce the iodine, then wash again.

Disposal Specifications
  • Classification: Halogenated Organic.

  • Incompatibility: Never mix with strong bases or oxidizers in the waste drum.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to corrosion risks from potential free iodine.

References
  • PubChem. (n.d.). Compound Summary: Pyrrole-2-carboxaldehyde (Parent Structure).[2] National Library of Medicine. Retrieved February 24, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
5-Iodo-1H-pyrrole-2-carbaldehyde
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